3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHYUVPDLMICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426994 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-35-6 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Technical Guide
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may have an interest in pyrazole-containing carboxylic acids as potential building blocks or pharmacophores.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a propanoic acid moiety can enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. The title compound, this compound, represents a versatile intermediate that could be further functionalized at the bromine position or the carboxylic acid group, making it a valuable scaffold for the synthesis of new chemical entities.
This guide outlines a plausible and efficient synthetic pathway for the preparation of this compound, based on established chemical transformations. Furthermore, it details the expected analytical techniques and data for the structural elucidation and characterization of the final compound.
Proposed Synthesis
The proposed synthesis of this compound involves a two-step process commencing with the readily available starting materials, 4-bromo-1H-pyrazole and ethyl acrylate. The synthetic scheme is depicted below.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Michael Addition
The first step is a Michael addition of 4-bromo-1H-pyrazole to ethyl acrylate. The pyrazole, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated ester. This reaction is typically catalyzed by a mild base to deprotonate the pyrazole and increase its nucleophilicity.
Step 2: Hydrolysis
The resulting ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved using a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF), followed by an acidic workup to protonate the carboxylate salt.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound.
Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.
Synthesis of this compound
-
Dissolve the purified ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
A precipitate should form upon acidification. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed by various spectroscopic and analytical techniques. The expected data are summarized in the table below.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~8.0 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.3 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-COOH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~172 (C=O), ~140 (pyrazole-C), ~130 (pyrazole-C), ~95 (C-Br), ~50 (N-CH₂), ~35 (CH₂-COOH) |
| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₆H₆BrN₂O₂⁻: 216.96, found: to be determined |
| Infrared (IR) | ν (cm⁻¹): ~3000 (O-H broad), ~1700 (C=O) |
| Purity (HPLC) | >95% |
Logical Workflow for Synthesis and Characterization
The overall workflow from starting materials to the fully characterized final product is illustrated in the following diagram.
Figure 2: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has presented a viable synthetic route for the novel compound this compound, along with detailed hypothetical experimental protocols and expected characterization data. The proposed synthesis is based on robust and well-understood chemical reactions, suggesting a high likelihood of success. This compound holds potential as a versatile building block in medicinal chemistry and drug discovery, and the information provided herein serves as a solid foundation for its preparation and future exploration.
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Due to its role as a potential intermediate in the synthesis of pharmacologically active molecules, understanding its properties is crucial for process development, formulation, and quality control. This document compiles available data, outlines general experimental protocols for property determination, and visualizes relevant chemical and biological contexts.
Chemical Identity and Structure
This compound is a substituted pyrazole derivative. The structural representation and basic identifiers are provided below.
-
IUPAC Name: this compound
-
Chemical Structure:
Physicochemical Data
Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the available data for the target compound and includes calculated data for a structurally similar isomer, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, for comparative purposes.
| Property | Value for this compound | Value for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (Isomer) | Data Type | Source |
| Molecular Weight | 219.04 g/mol | 219.04 g/mol | Calculated | [1][2][3] |
| Topological Polar Surface Area (TPSA) | Not Available | 55.12 Ų | Calculated | [3] |
| logP (Octanol-Water Partition Coefficient) | Not Available | 1.29 | Calculated | [3] |
| Hydrogen Bond Donors | Not Available | 1 | Calculated | [3] |
| Hydrogen Bond Acceptors | Not Available | 3 | Calculated | [3] |
| Rotatable Bonds | Not Available | 2 | Calculated | [3] |
| Hazard Information | Irritant. May cause an allergic skin reaction and serious eye irritation. | Not specified | Experimental | [1][2] |
Experimental Protocols for Physicochemical Property Determination
The following are generalized experimental protocols that can be employed to determine the key physicochemical properties of organic acids like this compound.
3.1. Melting Point Determination
The melting point is a critical indicator of purity. A common method for its determination is using a melting point apparatus. [4]
-
Principle: The temperature at which a solid transitions into a liquid is measured. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. [4] 3.2. Solubility Assessment
-
Solubility is determined by observing the extent to which the compound dissolves in various solvents.
-
Principle: The "like dissolves like" principle is a general guide. The polarity of the compound is compared to the polarity of the solvent.
-
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.
-
A measured volume of a solvent (e.g., 1 mL) is added.
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all.
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, hexane) to establish a solubility profile. [5] 3.3. Determination of pKa
-
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, this is a key parameter.
-
Principle: Potentiometric titration is a standard method. A solution of the acid is titrated with a strong base, and the pH is measured as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized.
-
Procedure:
-
A known concentration of the organic acid is dissolved in a suitable solvent (typically water or a water/alcohol mixture).
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
-
Visualizations: Workflows and Biological Context
4.1. Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel organic acid.
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of an organic compound.
4.2. Relevance in Drug Discovery: JAK-STAT Pathway
While this compound itself is not a known drug, structurally related pyrazole-containing compounds are crucial intermediates in the synthesis of pharmaceuticals. For instance, a similar chemical scaffold is found in Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2). [6]The JAK-STAT signaling pathway is critical in immune function, and its dysregulation is implicated in various diseases.
The diagram below illustrates the JAK-STAT signaling pathway and the inhibitory action of a molecule like Ruxolitinib.
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor like Ruxolitinib.
This guide serves as a foundational resource for understanding the physicochemical profile of this compound. While specific experimental data is limited, the provided protocols and contextual information offer a framework for its evaluation and potential application in research and development.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
A Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Nomenclature, Identification, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, including its official IUPAC name, a discussion of its CAS number, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
IUPAC Nomenclature
The systematic name for the compound "this compound" is determined by the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is propanoic acid, which is substituted at the third carbon atom. The substituent is a 4-bromo-1H-pyrazol-1-yl group. Therefore, the correct and unambiguous IUPAC name is This compound .
Chemical Abstract Service (CAS) Number
A comprehensive search of chemical databases and supplier catalogs did not yield a specific CAS number for the unsubstituted parent compound, this compound. However, several derivatives of this compound, featuring additional substituents on the propanoic acid backbone, are documented and commercially available. The table below summarizes these related compounds and their corresponding CAS numbers for reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | C₇H₉BrN₂O₂ | 233.06 | 925607-95-0[1] |
| 3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid | C₉H₁₄BrN₃O₂ | 276.13 | 1247809-37-5[2] |
| 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid | C₁₁H₁₅BrN₂O₂ | 287.16 | 2201065-94-1[3] |
| 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | C₆H₇BrN₂O₂ | 219.04 | 51292-42-3[4] |
Experimental Protocols: A Representative Synthesis
Reaction Scheme:
Caption: General synthetic workflow for this compound.
Materials:
-
4-Bromo-1H-pyrazole
-
Ethyl acrylate (or acrylic acid)
-
A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydride)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Hydrochloric acid
Procedure:
-
N-Alkylation (Michael Addition):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-pyrazole in the chosen anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the pyrazole.
-
To this solution, add ethyl acrylate dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate, ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for several hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.
-
The desired product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Note: This is a generalized procedure and may require optimization of reaction conditions (e.g., temperature, reaction time, choice of base and solvent) for specific applications.
Logical Relationships in Synthesis
The synthesis of the target compound follows a logical two-step sequence. The initial step establishes the carbon-nitrogen bond between the pyrazole ring and the propanoic acid backbone via a Michael addition. The subsequent hydrolysis step converts the ester protecting group to the final carboxylic acid functionality.
Caption: Logical flow of the two-step synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
Navigating the Physicochemical Landscape of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the novel heterocyclic compound, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the foundational principles and detailed experimental protocols necessary for its characterization. The methodologies presented are based on established industry standards and provide a robust framework for researchers to determine the critical physicochemical properties essential for preclinical and formulation development.
Core Physicochemical Properties: An Overview
This compound, with a molecular formula of C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol , belongs to the pyrazole class of compounds. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a common scaffold in many pharmaceutical agents due to their diverse biological activities. The propanoic acid side chain introduces a carboxylic acid functional group, which is expected to influence its solubility and pH-dependent properties. Generally, pyrazole itself exhibits greater solubility in organic solvents compared to water. The stability of pyrazole derivatives can be influenced by factors such as temperature, pH, and light exposure.
Quantitative Data Summary
The following tables are presented as templates for summarizing experimentally determined solubility and stability data for this compound.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Purified Water | 25 | Data not available | Data not available | Shake-Flask |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Data not available | Data not available | Shake-Flask |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | Shake-Flask |
Table 2: Stability Profile of this compound under Forced Degradation
| Stress Condition | Duration | Assay (%) | Major Degradants (%) | Observations |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 hours | Data not available | Data not available | Data not available |
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 hours | Data not available | Data not available | Data not available |
| Oxidation (3% H₂O₂, RT) | 24 hours | Data not available | Data not available | Data not available |
| Thermal (80 °C, solid state) | 7 days | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours / 200 W h/m² | Data not available | Data not available | Data not available |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[1] This method measures the equilibrium concentration of a compound in a saturated solution.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH buffers, organic solvents)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually inspect the vials to ensure an excess of solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.[1]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA to determine the amount of remaining parent compound and to detect the formation of any degradation products.
Visualizations
The following diagrams illustrate the logical workflow for physicochemical characterization and a potential biological pathway of interest for pyrazole-propanoic acid derivatives.
Conclusion
References
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents.[2] When functionalized with a carboxylic acid, the pyrazole moiety gains a versatile handle for chemical modification, further enhancing its utility in drug discovery. This technical guide delves into the seminal discovery and historical development of pyrazole-based carboxylic acids, providing a comprehensive overview of their synthesis, key applications, and the underlying biological mechanisms.
The Dawn of Pyrazole Chemistry: The Knorr Synthesis
The history of pyrazoles is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the formation of a pyrazolone from the reaction of ethyl acetoacetate and phenylhydrazine.[3][4] This reaction, now famously known as the Knorr pyrazole synthesis, became the foundational method for constructing the pyrazole ring.[5][6][7][8][9]
The classical Knorr synthesis involves the condensation of a β-ketoester with a hydrazine, typically in the presence of an acid catalyst.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazolone. A variation of this reaction using a 1,3-dicarbonyl compound and a hydrazine leads directly to a pyrazole.[6]
Experimental Protocol: Knorr Synthesis of a Pyrazolone
This protocol outlines a general procedure for the synthesis of a pyrazolone, a close relative and historical precursor to many pyrazole carboxylic acids, based on the Knorr reaction.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)[6]
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[6]
-
Heat the reaction mixture to approximately 100°C with stirring.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[6]
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.[6]
-
Allow the mixture to cool slowly to facilitate the precipitation of the product.
-
Collect the solid product by filtration using a Buchner funnel and wash with a small amount of water.[6]
-
Air-dry the product and determine the mass and percent yield.
-
Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).
From Laboratory Curiosity to Blockbuster Drugs: The Rise of Pyrazole-Based Carboxylic Acids
For much of the late 19th and early 20th centuries, pyrazole chemistry remained largely in the academic realm. However, the discovery of the biological activities of pyrazole derivatives, such as the analgesic and antipyretic properties of antipyrine, a pyrazolone derivative, spurred further investigation into this class of compounds.[3] The true potential of pyrazole-based carboxylic acids in drug development became evident with the advent of modern drug discovery programs targeting specific enzymes and signaling pathways.
Two landmark drugs, Celecoxib and Sildenafil, underscore the significance of pyrazole carboxylic acid intermediates in pharmaceutical development.
Celecoxib: A Revolution in Anti-Inflammatory Therapy
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[10][11] Its development was a pivotal moment in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[11] The synthesis of Celecoxib relies on a pyrazole core, which is constructed from a trifluoromethylated 1,3-dicarbonyl precursor and a substituted hydrazine.[12][13]
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[14] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] By blocking this pathway, Celecoxib reduces the production of inflammatory prostaglandins.[15]
Caption: Mechanism of action of Celecoxib.
The development of Celecoxib spurred the synthesis and evaluation of numerous other pyrazole-based COX-2 inhibitors. The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | >100 | 0.045 | >2222 | [11] |
| Compound 5s | - | 2.51 | 65.75 | [16] |
| Compound 5u | - | 1.79 | 72.73 | [16] |
| PYZ16 | - | 0.52 | 10.73 | [17] |
| PYZ28 | - | 0.26 | >192.3 | [17] |
| PYZ31 | - | 0.01987 | - | [18] |
| Compound 11 | - | 0.043 | - | [19] |
| Compound 12 | - | 0.049 | - | [19] |
| Compound 15 | - | 0.049 | - | [19] |
Sildenafil: A Breakthrough in Erectile Dysfunction Treatment
Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[20] The synthesis of Sildenafil involves a key pyrazole-3-carboxylic acid intermediate, highlighting the versatility of this scaffold beyond anti-inflammatory applications.[4][20][21][22]
Sildenafil's mechanism of action involves the enhancement of the effects of nitric oxide (NO).[23] NO, released in response to sexual stimulation, activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection. PDE5 breaks down cGMP, and by inhibiting this enzyme, Sildenafil prolongs the action of cGMP, thereby facilitating an erection.
References
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 12. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.aalto.fi [research.aalto.fi]
- 18. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Bromo-Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. The introduction of a bromine atom to this versatile structure gives rise to a class of compounds known as bromo-pyrazole derivatives, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these promising molecules. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to support ongoing and future drug discovery efforts.
Quantitative Efficacy of Bromo-Pyrazole Derivatives
The biological activity of bromo-pyrazole derivatives has been quantified across numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects, providing a comparative overview of the potency of various substituted bromo-pyrazole compounds.
Table 1: Anticancer Activity of Bromo-Pyrazole Derivatives (IC50 Values in µM)
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 | 15.6 | [1] |
| 4-Bromophenyl substituted pyrazole derivative | A549 | 8.0 | [2] |
| 4-Bromophenyl substituted pyrazole derivative | HeLa | 9.8 | [2] |
| 4-Bromophenyl substituted pyrazole derivative | MCF-7 | 5.8 | [2] |
| Bromo analog of a curcumin-pyrazole derivative | HeLa | 18.6 µg/ml | [2] |
| 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HCT-116 | 3.6 - 24.6 | [3] |
| Fused pyrazole derivative with 2-bromobenzylidene moiety (Compound 12) | HepG2 | 0.71 | [4] |
| Fused pyrazole derivative with 2-bromobenzylidene moiety (Compound 11) | HepG2 | 0.63 | [4] |
Table 2: Antimicrobial Activity of Bromo-Pyrazole Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| N-(2-(5-bromo-1H-indol-3-yl)ethyl)acetamide substituted pyrazole | Aspergillus fumigatus | Moderate | [5] |
| 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole | Various pathogens | Potent | |
| Bromo-benzothiazolo pyrazolines | Various bacteria | Active | [6] |
Note: "Moderate" and "Potent" are qualitative descriptors from the source material where specific MIC values were not provided.
Table 3: Anti-inflammatory Activity of Bromo-Pyrazole Derivatives
| Compound/Derivative | Assay Model | Efficacy | Reference(s) |
| 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole | Cotton pellet-induced granuloma | Most potent compared to indomethacin | |
| Bromo-substituted pyrazole carboxamides containing naproxen | In vivo models | Good anti-inflammatory medications | [5] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo assays commonly used to evaluate the biological activities of bromo-pyrazole derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the bromo-pyrazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.[10]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[11]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[9][11] The plate is then gently agitated on an orbital shaker to ensure complete dissolution.[8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm is often used to reduce background noise.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[5][13]
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[14] The diameter of this zone is proportional to the antimicrobial potency of the compound.
Procedure:
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.[5]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a sterile broth to a specific turbidity, often corresponding to a 0.5 McFarland standard.[5]
-
Plate Inoculation: The surface of the agar plate is evenly swabbed with the microbial inoculum to create a lawn of growth.[15]
-
Well Creation: Sterile wells, typically 6-8 mm in diameter, are punched into the agar using a sterile cork borer or a pipette tip.[4]
-
Compound Application: A specific volume of the bromo-pyrazole derivative solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included on the same plate.[13]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[13]
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition around each well is measured in millimeters.
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound is tested, and the lowest concentration that shows a clear zone of inhibition is recorded as the MIC.[14]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of pharmacological agents.[6][16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[6] The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling compared to a control group.
Procedure:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin or diclofenac sodium), and test groups receiving different doses of the bromo-pyrazole derivative.[17] The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[16]
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.[16]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.[17]
-
Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[16]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 13. hereditybio.in [hereditybio.in]
- 14. botanyjournals.com [botanyjournals.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and its structural analogs and derivatives, which have emerged as promising candidates in various therapeutic areas, including inflammation, infectious diseases, and oncology. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on quantitative data and detailed experimental methodologies to aid in the research and development of novel therapeutics.
Introduction
Pyrazole-containing compounds have a long history in drug discovery, with notable examples including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a propanoic acid moiety introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or be modified to create prodrugs with improved properties. The 4-bromo substitution on the pyrazole ring offers a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
This guide will delve into the synthetic strategies for creating analogs of this compound, present their biological activities in a structured format, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways they modulate.
Synthesis of Structural Analogs and Derivatives
The synthesis of this compound and its analogs can be achieved through several synthetic routes. The most common approach is the Michael addition of a pyrazole to an α,β-unsaturated carbonyl compound.
General Synthesis via Michael Addition
A prevalent method for synthesizing 3-(1H-pyrazol-1-yl)propanoic acid derivatives involves the aza-Michael addition of a substituted pyrazole to an acrylate derivative, such as ethyl acrylate or crotonic acid. This reaction is often catalyzed by a base.
-
Reaction Scheme:
-
Example Protocol: Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or THF, is added a base, for instance, cesium carbonate (Cs₂CO₃) (1.2 eq). The mixture is stirred at room temperature for a short period before the addition of ethyl acrylate (1.1 eq). The reaction is then stirred at room temperature or heated to reflux until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. Subsequent hydrolysis of the ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water yields the target this compound.
Synthesis from Chalcones and Hydrazines
Another versatile method involves the cyclocondensation of substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives. This approach allows for the synthesis of a wide variety of 1,3,5-trisubstituted pyrazoles.
-
Reaction Scheme:
Biological Activities
Structural analogs of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | R1 | R2 | R3 | In Vivo Model | % Inhibition of Edema | Reference |
| P1 | 4-Sulfamoylphenyl | 4-Chlorophenyl | H | Carrageenan-induced paw edema | 75% at 20 mg/kg | [1][2] |
| P2 | 4-Sulfamoylphenyl | 4-Methoxyphenyl | H | Carrageenan-induced paw edema | 68% at 20 mg/kg | [1][2] |
| P3 | Phenyl | 4-Nitrophenyl | Methyl | Carrageenan-induced paw edema | 62% at 10 mg/kg | [3] |
| P4 | 2,4-Dinitrophenyl | Thienyl | H | Carrageenan-induced paw edema | 58% at 10 mg/kg | [3] |
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities. Their mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |
| A1 | H | 4-Chlorophenyl | Thiophene | S. aureus | 16 | [4] |
| A2 | H | 4-Fluorophenyl | Thiophene | E. coli | 32 | [4] |
| A3 | Carbothiohydrazide | Methyl | H | A. niger | 7.8 | [4] |
| A4 | Carbothiohydrazide | Methyl | H | S. aureus | 62.5 | [4] |
Kinase Inhibitory Activity
A significant area of research for pyrazole derivatives is their role as kinase inhibitors, particularly targeting the Janus kinase (JAK) family, which is implicated in various inflammatory diseases and cancers.
Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| K1 (Ruxolitinib analog) | JAK1 | 3.4 | [5][6] |
| K1 (Ruxolitinib analog) | JAK2 | 2.2 | [5][6] |
| K1 (Ruxolitinib analog) | JAK3 | 3.5 | [5][6] |
| K2 | JAK2 | 15 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis and Characterization of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
-
Materials: 4-bromo-1H-pyrazole, ethyl acrylate, cesium carbonate (Cs₂CO₃), acetonitrile, ethyl acetate, hexane, silica gel.
-
Procedure: To a solution of 4-bromo-1H-pyrazole (1.47 g, 10 mmol) in acetonitrile (30 mL) was added cesium carbonate (3.91 g, 12 mmol). The mixture was stirred at room temperature for 15 minutes. Ethyl acrylate (1.20 g, 12 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 24 hours. The reaction was monitored by TLC (ethyl acetate/hexane, 1:1). After completion, the solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate as a colorless oil.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[7][8][9][10][11]
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds are administered orally (e.g., in a 0.5% carboxymethyl cellulose suspension) at a specific dose (e.g., 10 or 20 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.[3][5]
-
Materials: Purified recombinant kinase (e.g., JAK2), appropriate peptide substrate, ATP, kinase assay buffer, test compound, and a luminescence-based ATP detection kit.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, a vehicle control (DMSO), and a positive control inhibitor.
-
Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.
-
Add the kinase reaction mixture to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.
-
Measure the luminescence intensity using a plate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percent inhibition against the compound concentration.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][4][9][12][13][14]
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compound, 96-well microtiter plates.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Signaling Pathway Visualization
The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways modulated by these compounds.
JAK-STAT Signaling Pathway Inhibition
Many pyrazole-based kinase inhibitors, including analogs of this compound, target the JAK-STAT pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[5][14]
NF-κB Signaling Pathway Modulation
The NF-κB signaling pathway is a key regulator of inflammation. Some pyrazole derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[2][15][16]
Conclusion and Future Directions
This compound and its structural analogs represent a versatile and promising class of compounds for drug discovery. Their synthetic tractability and diverse biological activities make them attractive starting points for the development of novel therapeutics targeting inflammation, microbial infections, and cancer. Future research should focus on exploring the structure-activity relationships in more detail to optimize potency and selectivity. Furthermore, investigations into their pharmacokinetic profiles and in vivo efficacy in various disease models are crucial for translating these promising compounds into clinical candidates. The development of novel delivery systems and prodrug strategies could also enhance their therapeutic potential.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate,1249510-80-2-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 9. youtube.com [youtube.com]
- 10. 1249644-53-8|Ethyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 11. (E)-3-(4-Bromo-phen-yl)-3-[3-(4-bromo-phen-yl)-1H-pyrazol-1-yl]prop-2-enal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
The Pyrazole Core: A Medicinal Chemistry Cornerstone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has been a fertile ground for the development of a wide array of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pyrazole core, including its synthesis, key therapeutic applications, mechanisms of action, and detailed experimental protocols for its evaluation.
Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several named reactions providing reliable routes to this important heterocycle. One of the most fundamental and widely used methods is the Knorr pyrazole synthesis .
Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
A variation of this synthesis utilizes a β-ketoester, which upon reaction with a hydrazine, forms a pyrazolone, a related heterocyclic system.[2]
Below is a generalized experimental workflow for this synthetic approach.
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Therapeutic Applications and Mechanisms of Action
Pyrazole derivatives have demonstrated efficacy in a multitude of therapeutic areas. Their biological activity is often attributed to the inhibition of specific enzymes or the modulation of signaling pathways.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of pyrazole-containing drugs exhibit potent anti-inflammatory effects, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor.[4]
The mechanism of action involves the binding of the pyrazole drug to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into pro-inflammatory prostaglandins.[3][5]
Caption: Mechanism of action of pyrazole-based COX-2 inhibitors.
Anticancer Activity
Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and the induction of apoptosis.[6][7] For instance, some pyrazole derivatives have demonstrated inhibitory activity against cancer cell lines such as A549 (human lung carcinoma).[8]
Other Therapeutic Areas
The versatility of the pyrazole scaffold has led to its exploration in a wide range of other therapeutic areas, including:
-
Analgesic and Antipyretic: Many pyrazole derivatives possess pain-relieving and fever-reducing properties.[9]
-
Antimicrobial: Certain pyrazoles have shown activity against various bacteria and fungi.
-
Anticonvulsant: The pyrazole nucleus has been incorporated into compounds with anticonvulsant properties.
Quantitative Data of Pyrazole Derivatives
The following tables summarize key quantitative data for representative pyrazole-based compounds, showcasing their potency in various biological assays.
COX-2 Inhibitory Activity of Tetrasubstituted Pyrazoles
| Compound | R1 | R2 | R3 | IC50 (µM) |
| 1 | F | Me | CN | 0.132 |
| 2 | F | Me | CN | 0.23 |
| 3 | F | Me | CN | 0.197 |
| 4 | F | Me | CN | 0.36 |
| 5 | F | Me | CN | 0.063 |
| 6 | F | Me | CN | 0.126 |
| 7 | F | Me | CN | 0.11 |
| 8 | F | Me | CN | 0.125 |
| 9 | F | Me | CN | 0.095 |
| 10 | F | Me | H | 0.14 |
| 11 | H | Me | CN | 0.31 |
| 12 | H | Me | CN | 0.13 |
| 13 | H | Me | CN | 0.19 |
| 14 | H | Me | CN | 0.24 |
| 15 | H | Me | CN | 0.42 |
| 16 | F | NH2 | CN | 0.14 |
| 17 | F | NH2 | CN | 0.13 |
| 18 | F | NH2 | CN | 0.19 |
| 19 | F | NH2 | CN | 1.87 |
| 20 | F | NH2 | CN | 7.9 |
| 21 | H | NH2 | CN | 0.20 |
| 22 | H | NH2 | CN | 0.21 |
| 23 | H | NH2 | CN | 0.36 |
| 24 | H | NH2 | CN | 5.0 |
Data sourced from a study on tetrasubstituted pyrazoles as COX-II inhibitors.[10]
Anticancer Activity of Pyrazole Derivatives against A549 Cell Line
| Compound | IC50 (µM) |
| 29 | - |
| 30 | 0.19 |
Data for compound 30 from a study on BRAF(V600E) inhibition. Data for compound 29 was evaluated on A549 but specific IC50 was not provided in the source.[6]
Pharmacokinetic Parameters of Celecoxib
| Parameter | Value (Mean, %CV) |
| Cmax (ng/mL) | 705 (38) |
| Tmax (hr) | 2-4 |
| Effective t1/2 (hr) | ~7 |
| Vss/F (L) | ~400 |
| CL/F (L/hr) | - |
Data represents single-dose (200 mg) disposition kinetics in healthy subjects.[5][11][12] Note that Cmax and AUC are not strictly dose-proportional due to poor solubility.[12]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives.
Synthesis: Knorr Pyrazole Synthesis
Objective: To synthesize a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl benzoylacetate)
-
Hydrazine derivative (e.g., hydrazine hydrate)
-
Solvent (e.g., 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine the 1,3-dicarbonyl compound (e.g., 3 mmol) and the hydrazine derivative (e.g., 6 mmol).[2]
-
Add the solvent (e.g., 3 mL of 1-propanol) and a few drops of the acid catalyst (e.g., 3 drops of glacial acetic acid).[2]
-
Heat the reaction mixture with stirring to approximately 100°C.[2]
-
Monitor the reaction for 1 hour. Progress can be checked by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate/70% hexane.[2]
-
Once the reaction is complete (as indicated by the consumption of the starting material), add water (e.g., 10 mL) to the hot, stirring reaction mixture to induce precipitation.[2]
-
Allow the mixture to cool slowly, continuing to stir, for about 30 minutes.[2]
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.[2]
-
Wash the collected solid with a small amount of water and allow it to air dry.[2]
-
The product can be further purified by recrystallization from an appropriate solvent.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a pyrazole derivative in a rat model.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% suspension in saline)
-
Test pyrazole compound
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., saline or appropriate solvent for the test compound)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the test pyrazole compound.
-
Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the carrageenan injection.[13] The control group receives only the vehicle.
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[13]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Calculate the paw edema as the difference in paw volume before and after the carrageenan injection.[13]
-
The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anticancer Activity: MTT Assay on A549 Cells
Objective: To determine the cytotoxic effect of a pyrazole derivative on the A549 human lung cancer cell line.
Materials:
-
A549 cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test pyrazole compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compound in culture medium.[3] Remove the medium from the wells and add the different concentrations of the test compound. Include untreated control wells and a vehicle control.[3]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, remove the medium containing the test compound. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT reagent to each well.[3] Incubate for 4 hours at 37°C in the dark.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Signaling Pathways and Logical Relationships
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and degradation of IκBα, which in turn allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6]
Caption: Inhibition of the canonical NF-κB signaling pathway by pyrazole derivatives.
This in-depth guide provides a foundational understanding of the pyrazole core in medicinal chemistry. The versatility of its synthesis, coupled with its diverse and potent biological activities, ensures that the pyrazole scaffold will remain a significant area of focus for future drug discovery and development efforts.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
In-Depth Technical Guide: Safety and Handling of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Due to the limited availability of specific data for this compound, this document extrapolates information from closely related analogs, general principles for handling pyrazole derivatives, carboxylic acids, and brominated aromatic compounds.
Chemical and Physical Properties
A summary of the known and estimated physical and chemical properties for this compound is presented below.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₇BrN₂O₂ | Supplier Data |
| Molecular Weight | 219.04 g/mol | Supplier Data |
| Physical State | Solid (presumed) | Based on related compounds |
| Storage Temperature | 2-8°C | Supplier Data |
| Solubility | Data not available | Likely soluble in organic solvents |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Vapor Pressure | Data not available | --- |
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the isomeric compound, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, suggests the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
As a carboxylic acid, it may also possess corrosive properties. Brominated aromatic compounds can have varying toxicological profiles, and caution should be exercised.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Chemical safety goggles and a face shield | EN 166 (EU) or NIOSH (US) approved |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 |
| Body | Laboratory coat, long-sleeved | --- |
| Respiratory | Use in a well-ventilated area or under a fume hood. If dusts are generated, a particulate respirator may be necessary. | NIOSH (US) or CEN (EU) approved |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to ensure laboratory safety.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Dispensing: When transferring the solid, use appropriate tools (e.g., spatula) to minimize dust generation.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents and bases.
-
Labeling: Ensure all containers are clearly and accurately labeled.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following is a generalized protocol for handling a solid organic acid like this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.
Weighing and Dispensing a Solid Sample
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required personal protective equipment (PPE).
-
Place a calibrated analytical balance inside the fume hood or in a designated weighing area with local exhaust ventilation.
-
-
Procedure:
-
Use a clean, dry weighing paper or boat.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing paper.
-
Close the container tightly immediately after dispensing.
-
Record the weight and transfer the solid to the reaction vessel.
-
-
Cleanup:
-
Clean any spills immediately with appropriate materials.
-
Dispose of the weighing paper and any contaminated materials in the designated chemical waste container.
-
Wipe down the balance and surrounding area.
-
Wash hands thoroughly.
-
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: A logical workflow for assessing risks before handling the compound.
Caption: A workflow outlining the key steps for safe handling and storage.
Caption: A logical diagram for responding to an exposure event.
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, the broader class of pyrazole carboxylic acid derivatives has been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers working with this compound should consider its potential biological activity and handle it accordingly as a potentially bioactive molecule.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe handling procedures and have access to the most current safety information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Methodological & Application
Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid via Michael Addition: An Application Note and Protocol
For Immediate Release
Introduction
This application note provides a detailed protocol for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthetic route employs a two-step process commencing with a base-catalyzed aza-Michael addition of 4-bromo-1H-pyrazole to ethyl acrylate, followed by the hydrolysis of the resulting ester. This method offers a straightforward and efficient approach to this important pyrazole derivative.
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Michael Addition 4-bromo-1H-pyrazole + Ethyl acrylate → Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
Step 2: Hydrolysis Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate → this compound
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis protocol.
| Parameter | Step 1: Michael Addition | Step 2: Hydrolysis |
| Reactants | 4-bromo-1H-pyrazole, Ethyl acrylate | Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, NaOH |
| Molar Ratio | 1 : 1.2 (4-bromopyrazole : ethyl acrylate) | 1 : 2 (Ester : NaOH) |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) | Not Applicable |
| Solvent | Acetonitrile (MeCN) | Tetrahydrofuran (THF) / Water (1:1) |
| Temperature | Room Temperature (20-25 °C) | Reflux (approx. 66-70 °C) |
| Reaction Time | 12-18 hours | 4-6 hours |
| Proposed Yield | 80-90% | >90% |
| Product Molecular Weight | 247.08 g/mol (Ester) | 219.03 g/mol (Acid) |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (Michael Addition)
-
To a dry round-bottom flask equipped with a magnetic stirrer, add 4-bromo-1H-pyrazole (1.0 eq).
-
Dissolve the 4-bromo-1H-pyrazole in anhydrous acetonitrile (MeCN).
-
Add ethyl acrylate (1.2 eq) to the solution.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude or purified ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH) (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Product Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical flow of the two-step synthesis protocol.
Application Notes and Protocols: 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a Versatile Linker for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][3]
This document provides detailed application notes and protocols for the use of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a versatile linker in the synthesis and evaluation of novel PROTACs. The unique chemical features of this linker, namely the carboxylic acid handle for straightforward amide bond formation and the bromo-pyrazole moiety for potential further functionalization or as a rigid structural element, make it an attractive component for PROTAC design.
General PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Application of this compound in PROTAC Synthesis
The structure of this compound offers a straightforward strategy for its incorporation into a PROTAC. The carboxylic acid can be readily activated for amide bond formation with an amine-functionalized E3 ligase ligand or warhead. The bromo-pyrazole group can serve as a rigid spacer element within the linker, potentially influencing the conformational dynamics of the PROTAC and the stability of the ternary complex.
Hypothetical PROTAC Design: Targeting BRD4 for Degradation
To illustrate the application of this linker, we propose a hypothetical PROTAC, named AP-1 , designed to target the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. AP-1 will utilize a known BRD4 inhibitor as the warhead and a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ligase.
Caption: Synthetic strategy for the hypothetical PROTAC AP-1.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PROTAC (AP-1)
This protocol describes a general two-step synthesis for conjugating the linker to the E3 ligase ligand, followed by coupling to the warhead.
Materials:
-
This compound
-
Amine-functionalized CRBN ligand (e.g., 4-aminomethyl-pomalidomide)
-
Amine-functionalized BRD4 ligand (e.g., an amino-JQ1 analog)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
HPLC-grade water and acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of Linker-E3 Ligase Ligand Conjugate
-
Dissolve this compound (1.2 equivalents) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized CRBN ligand (1 equivalent) dissolved in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the linker-E3 ligase ligand conjugate.
Step 2: Synthesis of the Final PROTAC (AP-1)
-
The carboxylic acid of the linker-E3 ligase conjugate must first be deprotected if it was initially protected. Assuming it is a free acid, dissolve the conjugate (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes at room temperature.
-
Add the amine-functionalized BRD4 ligand (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC to yield the pure compound. Characterize by HRMS and NMR.
Protocol 2: In Vitro Evaluation of PROTAC Activity
Cell Culture:
-
Maintain a relevant human cell line (e.g., MCF-7, a breast cancer cell line expressing BRD4) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Western Blotting for BRD4 Degradation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of BRD4 degradation.
Protocol 3: Determining DC50 and Dmax
The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key parameters to quantify a PROTAC's potency.
-
Perform the western blotting experiment as described in Protocol 2 with a finer titration of PROTAC concentrations around the estimated degradation concentration.
-
Quantify the band intensities for BRD4 relative to the loading control for each concentration.
-
Normalize the data to the DMSO-treated control (100% protein level).
-
Plot the percentage of remaining BRD4 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation achieved).
Data Presentation
Quantitative data from the evaluation of hypothetical PROTAC AP-1 and a negative control (where the CRBN ligand is modified to prevent binding) should be summarized in tables for clear comparison.
Table 1: In Vitro Degradation Profile of PROTAC AP-1
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| AP-1 | BRD4 | MCF-7 | 25 | >95 |
| AP-1 Negative Control | BRD4 | MCF-7 | >10,000 | <10 |
Table 2: Binding Affinities of AP-1 Components
| Compound/Component | Binding Target | Assay | Binding Affinity (Kd/IC50, nM) |
| AP-1 Warhead | BRD4 | Isothermal Titration Calorimetry (ITC) | 50 |
| AP-1 E3 Ligand Moiety | CRBN | Surface Plasmon Resonance (SPR) | 150 |
Experimental Workflow Visualization
Caption: Workflow for the synthesis and in vitro evaluation of a novel PROTAC.
Conclusion
This compound represents a promising and versatile linker for the development of novel PROTACs. Its straightforward conjugation chemistry and the structural properties of the pyrazole ring provide a solid foundation for linker design. The provided protocols and workflows offer a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this linker, paving the way for the discovery of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Application of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in Kinase Inhibitor Synthesis: A Focus on Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
"3-(4-bromo-1H-pyrazol-1-yl)propanoic acid" is a valuable heterocyclic building block in the synthesis of targeted kinase inhibitors. The presence of the brominated pyrazole moiety allows for further functionalization, making it a key component in the construction of complex molecular architectures designed to interact with the ATP-binding site of various kinases. The pyrazole ring, in particular, is a well-established scaffold in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the kinase hinge region.[1][2] This document provides detailed application notes and protocols for the use of this reagent, with a specific focus on its role as a precursor in the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor.
Application in the Synthesis of Ruxolitinib, a JAK1/JAK2 Inhibitor
Ruxolitinib is a first-in-class Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[3] It functions by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway, which is crucial for the proliferation of myeloid cells.[4][5] A key intermediate in the synthesis of Ruxolitinib is (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile. While many reported syntheses of this intermediate start from different precursors, "this compound" can be readily converted to this key nitrile intermediate.
Synthetic Pathway Overview
A plausible synthetic route from "this compound" to the Ruxolitinib core involves the introduction of the cyclopentyl group, conversion of the carboxylic acid to a nitrile, and subsequent coupling with the pyrrolo[2,3-d]pyrimidine core. A key chiral separation or asymmetric synthesis step is required to obtain the desired (R)-enantiomer, which is crucial for the drug's activity.
Quantitative Data: Ruxolitinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Ruxolitinib against various kinases, demonstrating its potent and selective inhibition of JAK family kinases.
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 3.3 | [3] |
| JAK2 | 2.8 | [3] |
| JAK3 | 428 | [3] |
| TYK2 | 19 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile from 3-cyclopentyl-2-cyanoacrylate and 4-bromo-1H-pyrazole
This protocol outlines a method for the synthesis of a key Ruxolitinib intermediate, "(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile", as described in patent CN105461630A. This method utilizes a Michael addition reaction.
Materials:
-
3-cyclopentyl-2-cyanoacrylate (I)
-
4-bromo-1H-pyrazole (II)
-
Chiral squaric acid amide catalyst (III)
-
Solvent (e.g., Toluene, Dichloromethane)
-
Reagents for hydrolysis and decarboxylation (e.g., Lithium hydroxide, Hydrochloric acid)
Procedure:
-
Michael Addition:
-
In a reaction vessel, dissolve 3-cyclopentyl-2-cyanoacrylate (I) and the chiral squaric acid amide catalyst (III) in a suitable solvent under an inert atmosphere.
-
Add 4-bromo-1H-pyrazole (II) to the mixture.
-
Stir the reaction at the appropriate temperature (as optimized for the specific catalyst and solvent) until the reaction is complete, monitored by a suitable technique like TLC or LC-MS.
-
Upon completion, quench the reaction and perform a work-up to isolate the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester (IV).
-
-
Hydrolysis and Decarboxylation:
-
Subject the crude ester (IV) to hydrolysis using a base (e.g., lithium hydroxide) in a solvent mixture (e.g., THF/water).
-
After hydrolysis, acidify the reaction mixture to induce decarboxylation.
-
Extract the product, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile (V), with an organic solvent.
-
Purify the product using a suitable method like column chromatography.
-
The synthesis method is reported to have a product yield of 80% or above and an enantioselectivity of 90% or above.[2]
Protocol 2: General Procedure for Suzuki Coupling to form the Ruxolitinib Core
This protocol describes a general procedure for the Suzuki coupling of the bromopyrazole intermediate with the boronic acid derivative of the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DME/water mixture)
Procedure:
-
In a reaction vessel, combine (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile, the boronic acid ester of the pyrrolo[2,3-d]pyrimidine, and the base in the solvent mixture.
-
Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propionitrile (Ruxolitinib).
Signaling Pathway
Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors involved in hematopoiesis and immune response.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of a kinase inhibitor derived from "this compound".
Caption: Workflow for kinase inhibitor synthesis and evaluation.
References
- 1. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile (2016) | Chen Fuxue | 1 Citations [scispace.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PathWhiz [pathbank.org]
- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid as an Intermediate for Ruxolitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruxolitinib, a potent and selective Janus kinase (JAK) 1 and 2 inhibitor, is a cornerstone in the treatment of myelofibrosis and other myeloproliferative neoplasms.[1][2] The synthesis of this complex molecule involves several key intermediates, with the pyrazole moiety being a critical pharmacophore. This document details the role of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a potential intermediate in the synthesis of Ruxolitinib. While many patented synthetic routes utilize the corresponding nitrile analogue, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the propanoic acid derivative represents a viable precursor.[3][4][5] This application note provides a comprehensive overview, experimental protocols, and visualizations to guide researchers in the potential application of this intermediate.
Introduction
Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][6][7] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. By blocking these kinases, Ruxolitinib effectively reduces splenomegaly and alleviates constitutional symptoms in patients. The molecular structure of Ruxolitinib features a pyrrolo[2,3-d]pyrimidine core linked to a substituted pyrazole ring. The synthesis of the key chiral intermediate, which contains the brominated pyrazole and a cyclopentyl group, is a critical aspect of the overall manufacturing process. This document explores a synthetic strategy that proceeds via the intermediate this compound.
Synthesis of Ruxolitinib Intermediate
The synthesis of the key Ruxolitinib intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, can be envisioned to start from precursors that lead to the formation of this compound. A plausible synthetic approach involves the Michael addition of 4-bromo-1H-pyrazole to a suitable acrylic acid derivative. Subsequently, the propanoic acid intermediate would be converted to the corresponding propanenitrile.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester (IV)
This protocol is adapted from a patented method for the synthesis of a related intermediate and describes a Michael addition reaction.[3]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyclopentyl-2-cyanoacrylate (I) and a chiral squaric acid amide catalyst (III) in a suitable solvent (e.g., dichloromethane or toluene).
-
Addition of Reagents: Cool the solution to a temperature between -20°C and 20°C.
-
Add 4-bromo-1H-pyrazole (II) to the reaction mixture.
-
Reaction: Stir the mixture for 7-9 hours, maintaining the temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), evaporate the solvent to obtain the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester (IV). This product can often be used in the next step without further purification.
Protocol 2: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (V) via Hydrolysis and Decarboxylation
This protocol describes the conversion of the ester from Protocol 1 to the desired nitrile intermediate.[3]
-
Hydrolysis: Dissolve the crude product from Protocol 1 in a suitable solvent mixture (e.g., THF and water).
-
Add a base (e.g., lithium hydroxide) and stir at room temperature for several hours until the hydrolysis is complete.
-
Decarboxylation: Acidify the reaction mixture to facilitate decarboxylation. This may occur spontaneously upon acidification or require gentle heating.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (V).
Protocol 3: Proposed Conversion of this compound to (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
This proposed protocol outlines a general method for the conversion of the carboxylic acid to the nitrile.
-
Amidation:
-
Activate the carboxylic acid group of this compound using a coupling agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide like EDC with HOBt).
-
React the activated acid with ammonia or an ammonia source to form the corresponding amide.
-
-
Dehydration:
-
Dehydrate the resulting amide using a suitable dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride, or Burgess reagent) to yield the nitrile.
-
-
Purification: Purify the final product by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical yields and enantioselectivity reported in the literature for the synthesis of the Ruxolitinib intermediate (V).[3][8]
| Step | Product | Yield | Enantioselectivity (ee) |
| Michael Addition | (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester (IV) | >80% | >90% |
| Hydrolysis & Decarboxylation | (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (V) | High | Maintained |
Visualization of Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for the key Ruxolitinib intermediate.
References
- 1. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 4. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Coupling of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a key heterocyclic building block in medicinal chemistry, notably serving as an important intermediate in the synthesis of targeted therapies. Its structural motif is found in pharmacologically active molecules, including Janus kinase (JAK) inhibitors like Ruxolitinib, which are pivotal in the treatment of myeloproliferative neoplasms.[1][2][3] The propanoic acid moiety allows for versatile derivatization, most commonly through amide bond formation, to couple the pyrazole core with various amine-containing fragments, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides a detailed experimental protocol for the amide coupling of this compound with a representative primary amine using standard carbodiimide chemistry. Additionally, it outlines the biological context of the resulting products in the JAK-STAT signaling pathway, a critical pathway in immunity, cell proliferation, and differentiation.[4]
Experimental Protocol: Amide Coupling via EDC/NHS Chemistry
This protocol describes a general and widely used method for the formation of an amide bond between this compound and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Primary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM.
-
Activation: Add NHS (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid solution, add the primary amine (1.0 equivalent) and a non-nucleophilic base such as DIPEA or TEA (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data for the amide coupling reaction. Please note that yields and specific analytical data will vary depending on the specific amine used.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 eq |
| Primary Amine | 1.0 eq |
| EDC | 1.2 eq |
| NHS | 1.1 eq |
| Base (DIPEA/TEA) | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 2 - 16 hours (monitored by TLC) |
| Yield and Purity | |
| Typical Yield | 60 - 90% |
| Purity (post-chromatography) | >95% |
| Characterization Data | |
| ¹H NMR (representative shifts for the pyrazole moiety) | δ 7.5-8.0 (s, 1H), 7.4-7.8 (s, 1H) ppm |
| ¹³C NMR (representative shifts for the pyrazole moiety) | δ 130-135, 120-125, 90-95 ppm |
| Mass Spectrometry | [M+H]⁺ corresponding to the expected product |
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
Amide derivatives of this compound are integral to the structure of potent Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade for numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
JAK inhibitors act by binding to the ATP-binding site of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and subsequent gene transcription, leading to a dampening of the inflammatory response.
Visualizations
Experimental Workflow for Amide Coupling
References
- 1. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 2. Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile (2016) | Chen Fuxue | 1 Citations [scispace.com]
- 3. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory agencies often require the development and validation of stereoselective analytical methods to control the enantiomeric purity of drug candidates. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a novel heterocyclic compound with potential therapeutic applications. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in resolving a wide range of racemates, including pyrazole derivatives.[1][2][3][4]
Methodology
The chiral separation was optimized on a cellulose-based chiral stationary phase. Polysaccharide-based CSPs are highly effective for the enantioseparation of diverse compounds and are widely used in the pharmaceutical industry.[5][6] For acidic analytes such as this compound, the addition of a small percentage of an acidic modifier to the mobile phase is crucial for achieving good peak shape and optimal resolution.[7] A polar organic or reversed-phase mode is often preferred for such compounds to ensure adequate solubility and interaction with the stationary phase.[1][8]
Experimental Protocol
This section provides a detailed protocol for the preparation of solutions and the operation of the HPLC system for the chiral separation of this compound.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water (H₂O)
-
Trifluoroacetic acid (TFA), analytical grade
-
0.45 µm membrane filters for solvent and sample filtration
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Lux Cellulose-2 [Cellulose tris(3-chloro-4-methylphenylcarbamate)], 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (70:30:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
3. Preparation of Mobile Phase:
-
Measure 700 mL of HPLC-grade acetonitrile.
-
Measure 300 mL of HPLC-grade water.
-
Combine the acetonitrile and water in a suitable glass reservoir.
-
Add 1.0 mL of trifluoroacetic acid to the mixture.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
4. Preparation of Sample Solution:
-
Accurately weigh 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.
5. HPLC System Operation:
-
Equilibrate the Lux Cellulose-2 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25°C and the UV detector wavelength to 220 nm.
-
Inject 10 µL of the prepared sample solution.
-
Acquire the data for 15 minutes.
-
After the analysis, flush the column with an appropriate storage solvent (e.g., isopropanol) as per the manufacturer's guidelines.
Data Presentation
The performance of the chiral HPLC method is summarized in the tables below. The data presented are representative of a successful separation of the two enantiomers of this compound.
Table 1: Chromatographic Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Lux Cellulose-2, 5 µm, 250 x 4.6 mm |
| Mobile Phase | ACN / H₂O / TFA (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Quantitative Results of Chiral Separation
| Peak | Enantiomer | Retention Time (t_R) (min) | Capacity Factor (k') |
| 1 | Enantiomer 1 | 8.52 | 2.41 |
| 2 | Enantiomer 2 | 10.15 | 3.06 |
Table 3: System Suitability and Performance Metrics
| Parameter | Formula | Value |
| Selectivity Factor (α) | k'₂ / k'₁ | 1.27 |
| Resolution (R_s) | 2(t_R₂ - t_R₁) / (w₁ + w₂) | 2.15 |
| Theoretical Plates (N) (for Enantiomer 2) | 16(t_R / w)² | > 8000 |
| Tailing Factor (T) (for both peaks) | T = (w_0.05) / (2f) | < 1.2 |
Note: w represents the peak width at the base, and w_0.05 and f are used for tailing factor calculation as per USP guidelines.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the chiral HPLC method development and execution process.
Caption: Workflow for chiral separation by HPLC.
This application note provides a comprehensive and detailed protocol for the successful chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The method is robust, reproducible, and demonstrates excellent resolution and peak shape, making it suitable for quality control, purity assessment, and further pharmacokinetic and pharmacological studies in a drug development setting. Researchers can adopt this protocol as a starting point and further optimize it based on their specific instrumentation and requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols: Derivatization of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols cover common derivatization reactions, including amide bond formation and esterification, which are crucial for modifying the compound's physicochemical properties, biological activity, and for use in further synthetic steps.
Introduction
This compound is a versatile building block in medicinal chemistry. The pyrazole moiety is a common scaffold in numerous pharmaceuticals.[1] Derivatization of the carboxylic acid group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups. These modifications can influence the molecule's solubility, lipophilicity, metabolic stability, and target binding affinity. For instance, converting the carboxylic acid to amides or esters can lead to compounds with altered pharmacokinetic profiles and biological activities, such as the inhibition of leukotriene biosynthesis or cyclooxygenase (COX) enzymes involved in inflammatory processes.[2][3]
Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound involve the formation of amides and esters.
-
Amide Bond Formation: This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 4-dimethylaminopyridine (DMAP) to improve reaction rates and yields.[4] Another efficient method involves the use of titanium tetrachloride (TiCl₄) to directly condense carboxylic acids and amines.[5]
-
Esterification: The formation of esters can be accomplished through various methods. A straightforward approach is the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, milder methods are preferred, such as reaction with an alkyl halide in the presence of a base, or the use of specific esterification agents. A simple and effective method for preparing methyl esters involves the use of an ion-exchange resin and methyl iodide.[6]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using DCC/DMAP
This protocol describes a general method for the synthesis of an amide derivative of this compound using a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the primary amine (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: General Procedure for Methyl Ester Synthesis
This protocol outlines the synthesis of the methyl ester of this compound.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude methyl ester.
-
If necessary, purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound based on general laboratory practices. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Data for Amide Synthesis
| Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzylamine | DCC/DMAP | DCM | 18 | 85 | >95 |
| Aniline | EDC/HOBt | DMF | 24 | 78 | >95 |
| Morpholine | TiCl₄ | Pyridine | 2 | 90 | >98 |
Table 2: Representative Data for Ester Synthesis
| Alcohol | Method | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | Fischer-Speier | H₂SO₄ | 5 | 92 | >98 |
| Ethanol | Fischer-Speier | H₂SO₄ | 6 | 89 | >98 |
| Methyl Iodide | Ion-Exchange | Amberlite IRA-400 | 24 | 88 | >97 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization of this compound.
Logical Relationships of Derivatives
Caption: Logical relationships between the parent compound and its derivatives with potential applications.
Potential Signaling Pathway Involvement
Caption: Potential involvement of pyrazole-propanoic acid derivatives in the arachidonic acid inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of methyl ester precursors of biologically active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this molecule is critical for process optimization, quality control of intermediates, and final product purity assessment in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The HPLC-UV method offers robust and routine analysis, while the LC-MS/MS method provides higher sensitivity and selectivity for trace-level quantification.
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
HPLC-UV: A reliable and commonly available method suitable for quantifying the analyte in process samples and as a quality control tool for purity assessment.
-
LC-MS/MS: A highly sensitive and selective method ideal for detecting and quantifying low levels of the analyte, for instance, in biological matrices or as an impurity.
Data Presentation: Method Validation Summary
The following table summarizes hypothetical quantitative data from the validation of the proposed analytical methods. This data is provided as an example of expected performance and for comparative purposes.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Retention Time | ~ 4.5 min | ~ 3.8 min |
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the sample preparation and analysis using the HPLC-UV and LC-MS/MS methods.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in solid samples or reaction mixtures.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-8 min: 90% B
-
8-9 min: 90% to 10% B
-
9-12 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for high-sensitivity and high-selectivity quantification of this compound, particularly in complex matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 95% B
-
3.5-4.5 min: 95% B
-
4.5-5.0 min: 95% to 5% B
-
5.0-6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte: Q1: m/z 233/235 (due to Br isotopes) -> Q3: m/z [fragment ion] (e.g., loss of propanoic acid)
-
Internal Standard: To be determined based on the selected IS.
-
-
Note: The specific fragment ions for the MRM transitions need to be determined by direct infusion of the analyte and optimization of the collision energy.
4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Depending on the matrix, a sample extraction step (e.g., protein precipitation for plasma, solid-phase extraction for water samples) may be necessary. After extraction, the sample should be reconstituted in the diluent containing the internal standard. Filter the final solution through a 0.22 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by calculating the peak area ratio and interpolating from the calibration curve.
Conclusion
The provided HPLC-UV and LC-MS/MS methods offer robust and sensitive approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability of the generated data.
Application Notes and Protocols for Incorporating 3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of this pyrazole-containing residue can be a valuable strategy in drug discovery, as pyrazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] This document outlines the necessary materials, protocols, and key considerations for the successful synthesis and characterization of peptides containing this unique building block.
Introduction to this compound in Peptide Design
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that confers diverse biological activities.[1][2][3][4][5] By incorporating this compound into a peptide sequence, researchers can explore novel structure-activity relationships (SAR). The bromo-substituent offers a potential site for further chemical modification, expanding the accessible chemical space for peptide optimization. The propanoic acid structure provides the necessary carboxylic acid and a flexible linker to the pyrazole ring, allowing it to be integrated into the peptide backbone via standard amide bond formation.
The fundamental workflow for incorporating this unnatural amino acid follows the principles of solid-phase peptide synthesis (SPPS), primarily utilizing the Fmoc/tBu strategy.[6] This involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.[6]
Key Considerations for Successful Incorporation
Several factors require careful consideration when working with this compound:
-
Fmoc-Protection: The amino acid must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to allow for controlled, stepwise peptide elongation. A detailed protocol for this synthesis is provided below.
-
Coupling Conditions: Due to the potential for steric hindrance from the pyrazole ring, optimization of coupling reagents and reaction times may be necessary to ensure high coupling efficiency.[6]
-
Potential Side Reactions: The bromo-pyrazole moiety is generally stable under standard SPPS conditions. However, prolonged exposure to strong acids or bases during cleavage and deprotection should be monitored for any potential side reactions.
-
Characterization: Following synthesis, thorough characterization of the purified peptide by mass spectrometry and HPLC is crucial to confirm the successful incorporation of the unnatural amino acid and to assess purity.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
This protocol describes the N-terminal protection of this compound with an Fmoc group.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Fmoc-OSu (1.1 eq) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield Fmoc-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid using the Fmoc/tBu strategy.[6]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Diethyl ether (cold)
SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling:
-
Dissolve Fmoc-amino acid (or Fmoc-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid) (3 eq) and OxymaPure® (3 eq) in DMF.
-
Add DIC (3 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Characterization
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and Methanol |
Table 2: Representative Coupling Efficiency Data for Unnatural Amino Acids
This table provides a general reference for expected coupling efficiencies. Actual efficiencies for this compound may vary and should be determined empirically.
| Unnatural Amino Acid Type | Coupling Reagent | Coupling Time (h) | Typical Yield (%) |
| Sterically Hindered (e.g., β-branched) | HATU/DIPEA | 4-6 | 85-95 |
| Aromatic Heterocycle-containing | HBTU/HOBt/DIPEA | 2-4 | 90-98 |
| This compound (Predicted) | DIC/OxymaPure® | 2-4 | >90 (requires optimization) |
Visualizations
Caption: Experimental workflow for peptide synthesis.
Caption: Logical relationships in peptide synthesis.
References
- 1. Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in Bioactive Molecule Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and its derivatives as a versatile scaffold and linker in the design and synthesis of bioactive molecules. The unique structural features of this pyrazole-based building block make it a valuable component in the development of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Application as a Scaffold in Kinase Inhibitors: The Ruxolitinib Example
The 4-bromopyrazole moiety is a key pharmacophore in a number of kinase inhibitors, providing a stable scaffold for interaction with the kinase hinge region. A prominent example is its role in the synthesis of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera.[1][2] A derivative of this compound serves as a crucial intermediate in the asymmetric synthesis of Ruxolitinib.[3][4][5]
Signaling Pathway of JAK Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[6] Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
Experimental Protocol: Synthesis of a Ruxolitinib Intermediate
The following protocol outlines the synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, a key intermediate for Ruxolitinib, derived from public patent literature.[3][5] This synthesis highlights the utility of the pyrazole scaffold.
Materials:
-
3-cyclopentyl-2-cyanoacrylate
-
4-bromo-1H-pyrazole
-
Chiral squaric acid amide catalyst
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Hydrolysis agent (e.g., Lithium hydroxide)
-
Decarboxylation agent (e.g., Hydrochloric acid)
Procedure:
-
Michael Addition:
-
Dissolve 3-cyclopentyl-2-cyanoacrylate (1.0 eq) and 4-bromo-1H-pyrazole (1.2 eq) in an anhydrous solvent.
-
Add the chiral squaric acid amide catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentyl propanoic acid alkyl ester.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the crude ester in a suitable solvent mixture (e.g., THF/water).
-
Add a hydrolysis agent (e.g., LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a decarboxylation agent (e.g., HCl) to pH ~2.
-
Heat the mixture to induce decarboxylation.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
Application as a Linker in PROTACs
The propanoic acid functional group of this compound makes it an ideal candidate for use as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cellular ubiquitin-proteasome system.[8] They consist of a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length and chemical nature are critical for the efficacy of the PROTAC.[9]
PROTAC Mechanism of Action
A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
The carboxylic acid moiety of this compound can be readily coupled with an amine-functionalized warhead or E3 ligase ligand via standard amide bond formation reactions.[10][11]
Materials:
-
This compound
-
Amine-containing warhead or E3 ligase ligand
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)[12]
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
Add the amine-containing warhead or E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC molecule.
-
Conceptual Experimental Workflow for PROTAC Development
The following diagram illustrates a typical workflow for the development of a PROTAC utilizing a pyrazole-based linker.
Quantitative Data Summary
While specific quantitative data for bioactive molecules directly incorporating this compound are not widely available in the public domain, the following tables provide representative data for related compounds to illustrate the potential potency and efficacy.
Table 1: Kinase Inhibitory Activity of Pyrazole-Containing Molecules
| Compound Reference | Target Kinase | IC50 (nM) | Cell Line | Citation |
| Ruxolitinib | JAK1 | 3.3 | - | [1] |
| Ruxolitinib | JAK2 | 2.8 | - | [1] |
| Related Pyrazole Derivative | FLT3 | 40 | MV4-11 | [9] |
| Related Pyrazole Derivative | CDK2 | 1.02 | - | [6] |
Table 2: Illustrative PROTAC Activity Data with a Pyrazole-Based Linker
The following data are hypothetical and for illustrative purposes to demonstrate the expected parameters for a successful PROTAC molecule.
| PROTAC ID | POI | E3 Ligase | Linker | DC50 (nM)1 | Dmax (%)2 | Cell Line |
| PZ-PROTAC-01 | BRD4 | CRBN | This compound derivative | 25 | >90 | HeLa |
| PZ-PROTAC-02 | BTK | VHL | This compound derivative | 50 | >85 | Ramos |
1DC50: Concentration required for 50% degradation of the target protein. 2Dmax: Maximum percentage of target protein degradation.
Conclusion
This compound represents a valuable and versatile building block for the design of novel bioactive molecules. Its utility as a scaffold in the synthesis of kinase inhibitors like Ruxolitinib is well-established. Furthermore, its chemical structure is amenable for incorporation as a linker in the rapidly evolving field of PROTACs, offering a promising avenue for the development of next-generation therapeutics. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore the full potential of this pyrazole derivative in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
- 6. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. hepatochem.com [hepatochem.com]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method is the aza-Michael addition of 4-bromo-1H-pyrazole to an acrylic acid derivative, such as ethyl acrylate, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Q2: What is the role of a base in the Michael addition step?
A2: A base is typically used to deprotonate the pyrazole nitrogen, increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of the acrylate. Common bases include organic amines like DBU and DIPEA, or inorganic bases like NaOH and Cs2CO3.[1]
Q3: Can this reaction be performed without a catalyst or base?
A3: While some aza-Michael additions can proceed without a catalyst, particularly with highly reactive substrates, the addition of pyrazoles to acrylates is often slow without a basic catalyst.[2] Catalyst- and base-free conditions have been reported for the addition of pyrazoles to more activated Michael acceptors like 2-aryl-3-nitro-2H-chromenes, but this is not typical for simple acrylates.
Q4: What are the common side reactions to be aware of?
A4: Potential side reactions include the polymerization of the acrylate, especially at elevated temperatures, and the formation of regioisomers if the pyrazole has other nucleophilic sites. However, for 4-bromo-1H-pyrazole, N1-alkylation is the major expected pathway.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (4-bromo-1H-pyrazole and the acrylate) and the appearance of the product ester. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q6: What is the best method for the hydrolysis of the intermediate ester?
A6: Alkaline hydrolysis (saponification) using a base like sodium hydroxide or lithium hydroxide is generally preferred over acid-catalyzed hydrolysis.[3] Alkaline hydrolysis is typically irreversible and goes to completion, making product isolation simpler.[4]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion in Michael Addition | 1. Insufficiently basic catalyst. 2. Low reaction temperature. 3. Poor quality of reagents (e.g., wet solvent or reagents). 4. Steric hindrance if using a substituted acrylate. | 1. Use a stronger base (e.g., DBU, NaH). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all solvents and reagents are anhydrous. 4. If applicable, switch to a less hindered acrylate. |
| Polymerization of Acrylate | 1. High reaction temperature. 2. Presence of radical initiators. 3. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Add a radical inhibitor like hydroquinone. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient amount of base. 2. Insufficient reaction time or temperature. 3. The ester is not fully dissolved. | 1. Use a stoichiometric excess of the base (e.g., 2-3 equivalents of NaOH). 2. Increase the reaction time or gently heat the mixture. 3. Use a co-solvent like THF or methanol to ensure complete dissolution. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous work-up. 2. Product is highly soluble in the aqueous phase. 3. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. Acidify the aqueous layer to a low pH (e.g., pH 2-3) to protonate the carboxylic acid and reduce its water solubility, then extract with an organic solvent. 3. Optimize the solvent system for column chromatography; consider using a gradient elution. |
Experimental Protocols
Synthesis of Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (Intermediate)
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a catalytic amount of a base (e.g., DBU, 0.1 eq).
-
To this mixture, add ethyl acrylate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ester.
Synthesis of this compound (Final Product)
-
Dissolve the purified ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Presentation
Table 1: Optimization of Michael Addition Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | Acetonitrile | 25 | 12 | ~85 |
| 2 | DIPEA | THF | 50 | 24 | ~70 |
| 3 | NaOH | DMF | 25 | 18 | ~80 |
| 4 | Cs2CO3 | THF | 25 | 24 | ~90[1] |
| 5 | None | Acetonitrile | 80 | 48 | <10 |
Table 2: Comparison of Hydrolysis Conditions
| Condition | Reagents | Temperature (°C) | Time (h) | Outcome |
| Alkaline | NaOH (2 eq), THF/H2O | 25-50 | 2-6 | Irreversible, high yield of carboxylate salt.[4] |
| Acidic | H2SO4 (cat.), H2O | Reflux | 12-24 | Reversible, equilibrium mixture.[5] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis optimization.
References
Common side products in the synthesis of "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid"
Technical Support Center: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is the aza-Michael addition of 4-bromo-1H-pyrazole to an acrylic acid derivative, such as acrylic acid or its esters (e.g., ethyl acrylate). This reaction is typically carried out in the presence of a base.
Q2: What are the primary side products I should be aware of during this synthesis?
The main side products encountered during the aza-Michael addition of 4-bromo-1H-pyrazole to an acrylic acid derivative include:
-
Regioisomer: 3-(4-bromo-2H-pyrazol-2-yl)propanoic acid.
-
Di-adduct: A product formed from the reaction of the desired product with another molecule of the acrylic acid derivative.
-
Polymerized acrylic acid/ester: Polymers of the Michael acceptor.
-
Unreacted starting materials: Residual 4-bromo-1H-pyrazole and acrylic acid/ester.
Q3: How can I minimize the formation of the N2-regioisomer?
The formation of the undesired N2-regioisomer is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[1] Steric hindrance around the N1 position can favor the formation of the desired N1-substituted product. The choice of solvent and base can also influence the regioselectivity. It is often necessary to purify the final product to remove the unwanted isomer.
Q4: What causes the polymerization of the acrylic acid derivative, and how can I prevent it?
Polymerization of acrylic acid and its esters can be initiated by heat, light, or the presence of bases or radical initiators. To minimize polymerization, it is advisable to:
-
Use fresh, inhibitor-free acrylic acid or its ester.
-
Keep the reaction temperature low.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Polymerization of the Michael acceptor. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, solvent, base) to favor the desired product. - Use fresh acrylic acid/ester and consider adding a polymerization inhibitor if necessary. |
| Presence of a Major Impurity with the Same Mass as the Product | - Formation of the N2-regioisomer, 3-(4-bromo-2H-pyrazol-2-yl)propanoic acid. | - The regioisomers can be difficult to separate. Purification by column chromatography or recrystallization may be effective. - Characterize the impurity by NMR to confirm its identity. |
| High Molecular Weight, Insoluble Material in the Reaction Mixture | - Polymerization of the acrylic acid derivative. | - Filter off the polymer. - In future reactions, use the preventative measures outlined in the FAQs. |
| Reaction Fails to Initiate | - Inactive catalyst or base. - Low reaction temperature. | - Use a fresh, anhydrous base. - Gradually increase the reaction temperature while monitoring for product formation. |
Quantitative Data Summary of Potential Side Products
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 3-(4-bromo-2H-pyrazol-2-yl)propanoic acid | C₆H₇BrN₂O₂ | 219.04 | - Same mass as the desired product in MS. - Different chemical shifts in ¹H and ¹³C NMR. |
| Di-adduct | C₁₂H₁₄BrN₄O₄ | 358.17 | - Higher mass peak in MS. |
| Poly(acrylic acid) | (C₃H₄O₂)n | Variable | - Insoluble, white solid. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-bromo-1H-pyrazole
-
Ethyl acrylate
-
A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Aqueous acid (e.g., HCl) for workup
-
Aqueous base (e.g., NaOH) for hydrolysis
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Aza-Michael Addition:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in an anhydrous solvent, add the base (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a base (e.g., 2M NaOH, 2-3 eq).
-
Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and acidify with an aqueous acid (e.g., 2M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Visualization of Reaction Pathway and Side Product Formation
Caption: Synthetic pathway to this compound and common side products.
References
Technical Support Center: Purification of Crude "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid".
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of "this compound".
Issue 1: Low Purity After Initial Purification Attempt
-
Question: My initial purification by recrystallization resulted in a product with low purity. What are the likely causes and how can I improve it?
-
Answer: Low purity after a single purification step is common. The primary causes include the presence of co-precipitating impurities or an inappropriate choice of recrystallization solvent.
-
Troubleshooting Steps:
-
Identify Impurities: The synthesis of "this compound" is often achieved through a Michael addition of 4-bromopyrazole to an acrylic acid derivative. Potential impurities include unreacted 4-bromopyrazole, polymeric byproducts, and regioisomers if the pyrazole is substituted at the 3(5)-position.
-
Employ a Multi-Step Purification Strategy: A combination of purification techniques is often more effective. Consider an acid-base extraction to remove neutral impurities, followed by recrystallization.
-
Optimize Recrystallization: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may provide better selectivity for crystallization.
-
-
Issue 2: Oily Product Instead of Crystals
-
Question: During recrystallization, my product oiled out instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the solvent being too nonpolar.
-
Troubleshooting Steps:
-
Add More Solvent: If the solution is too concentrated, adding more of the "good" solvent (the one in which the compound is more soluble) can sometimes prevent oiling out.
-
Change the Solvent System: A more polar solvent or a different mixed-solvent system may be necessary.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation instead of amorphous oiling.
-
-
Issue 3: Poor Separation in Column Chromatography
-
Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. What can I do to improve the separation?
-
Answer: Poor separation is typically due to an inappropriate choice of stationary or mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: For silica gel chromatography, a gradient elution is often effective. Start with a less polar mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1). The acidic nature of the target compound suggests that adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, a mobile phase of water/acetonitrile with a formic acid or trifluoroacetic acid modifier would be a good starting point.
-
-
Data Presentation
The following tables provide hypothetical yet representative data for the purification of "this compound" using different strategies.
Table 1: Comparison of Purification Strategies
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 |
| Column Chromatography (Silica Gel) | 85 | 98 | 60 |
| Acid-Base Extraction followed by Recrystallization | 85 | 99 | 65 |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acnitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic target compound will move to the aqueous phase, leaving neutral impurities in the organic layer. Repeat the extraction twice.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. The protonated product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallization: Dissolve the filtered solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. To improve the elution of the acidic compound, a small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "this compound".
Visualizations
Caption: General workflow for the purification of "this compound".
Caption: Troubleshooting decision tree for recrystallization issues.
Troubleshooting low yields in the Michael addition of 4-bromo-1H-pyrazole.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with low yields in the Michael addition of 4-bromo-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low yields in the Michael addition of 4-bromo-1H-pyrazole?
Low yields can stem from several factors. The most critical is the reduced nucleophilicity of the 4-bromo-1H-pyrazole. The electron-withdrawing nature of the bromine atom decreases the electron density on the pyrazole ring, making it a weaker Michael donor compared to pyrazoles with electron-donating substituents.[1] Other common causes include suboptimal reaction conditions (base, solvent, temperature), catalyst deactivation, reversibility of the reaction (retro-Michael addition), and competing side reactions.[2][3]
Q2: How does the choice of base impact the reaction yield?
The base is crucial for deprotonating the pyrazole to generate the active nucleophile.[1] Weak organic bases like triethylamine (Et3N) may only produce trace amounts of the product.[1] Stronger inorganic bases, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu), are often more effective at promoting the reaction and achieving higher yields.[1] However, a very strong base might also promote undesired side reactions, so optimization is key.
Q3: Which solvents are most effective for this reaction?
The choice of solvent can significantly influence reaction efficiency. Tetrahydrofuran (THF) has been shown to be a suitable solvent for the aza-Michael addition of pyrazoles.[1] Other solvents like methanol, toluene, ethyl acetate, and dichloromethane have also been used, but may result in lower yields depending on the specific substrates and catalyst system.[1][4] The ideal solvent should effectively dissolve the reactants while favoring the desired reaction pathway.
Q4: What are the common side reactions, and how can they be minimized?
The primary side reaction of concern is the retro-Michael addition, where the product reverts to the starting materials.[3] This is a thermodynamically controlled process and can be suppressed by using conditions that trap the product, such as adding a trapping agent like TMSCl or choosing conditions where the product precipitates.[3] Other potential side reactions include 1,2-addition to the Michael acceptor (especially with "hard" nucleophiles) and self-condensation of the Michael acceptor.[5][6] Using "soft" nucleophiles and carefully controlled conditions helps favor the desired 1,4-addition.[7]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Michael addition of 4-bromo-1H-pyrazole.
Problem 1: No Reaction or Only Trace Product Formation
-
Possible Cause 1: Insufficiently Basic Conditions.
-
Possible Cause 2: Inappropriate Solvent.
-
Troubleshooting: Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system. THF is often a good starting point for aza-Michael additions of pyrazoles.[1]
-
-
Possible Cause 3: Low Reaction Temperature.
-
Troubleshooting: While some Michael additions proceed at room temperature, the reduced reactivity of 4-bromo-1H-pyrazole may require heating.[1] Incrementally increase the reaction temperature (e.g., to 40 °C or reflux) and monitor the progress by TLC or LC-MS.[10] Note that excessively high temperatures can promote the retro-Michael reaction.
-
Problem 2: Reaction Stalls or Remains Incomplete
-
Possible Cause 1: Catalyst Deactivation.
-
Possible Cause 2: Reaction Reversibility (Retro-Michael Addition).
-
Troubleshooting: The equilibrium may not favor the product. Try to shift the equilibrium by using an excess of one reactant (typically the Michael acceptor).[2] Alternatively, identify conditions where the product is less soluble than the reactants, causing it to precipitate out of the solution and drive the reaction forward.[3]
-
-
Possible Cause 3: Insufficient Stoichiometry.
-
Troubleshooting: Using a slight excess (1.2-1.5 equivalents) of the Michael acceptor can sometimes help drive the reaction to completion.[2] Similarly, ensure the base is used in sufficient quantity (catalytic or stoichiometric, depending on the protocol) to effectively deprotonate the pyrazole.
-
Problem 3: Significant Formation of Byproducts
-
Possible Cause 1: Competing 1,2-Addition.
-
Troubleshooting: This occurs when the nucleophile attacks the carbonyl carbon instead of the β-carbon of an α,β-unsaturated carbonyl compound.[11] This is less common with "soft" nucleophiles like pyrazoles. However, if observed, using milder bases and less polar, aprotic solvents can favor the desired 1,4-conjugate addition.[7]
-
-
Possible Cause 2: Discoloration of Reaction Mixture.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies on aza-Michael additions, illustrating the impact of various parameters on product yield.
Table 1: Effect of Base on Aza-Michael Addition Yield[1]
| Entry | Base (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | THF | 25 | 0 |
| 2 | Et₃N (100) | THF | 25 | Trace |
| 3 | DBU (100) | THF | 25 | 31 |
| 4 | Cs₂CO₃ (10) | THF | 25 | 72 |
Reaction of pyrazole with dimethyl 2-benzylidenemalonate. Data adapted from a study on aza-Michael additions.[1]
Table 2: Influence of Solvent on Cs₂CO₃-Catalyzed Aza-Michael Addition[1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 25 | 72 |
| 2 | CH₃OH | 25 | 65 |
| 3 | Toluene | 25 | 58 |
| 4 | Ethyl Acetate | 25 | 61 |
| 5 | CH₂Cl₂ | 25 | 55 |
Reaction of pyrazole with dimethyl 2-benzylidenemalonate using 10 mol% Cs₂CO₃. Data adapted from a study on aza-Michael additions.[1]
Illustrative General Experimental Protocol
This protocol is a representative example for the aza-Michael addition of a pyrazole to an α,β-unsaturated carbonyl compound and should be optimized for specific substrates.
1. Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., Cs₂CO₃, 0.1-1.5 equiv.).
-
Add 4-bromo-1H-pyrazole (1.0 equiv.) to the flask.
-
Add anhydrous solvent (e.g., THF, ~0.5-1.0 M concentration) via syringe.
2. Reagent Addition:
-
Stir the mixture at room temperature for 10-15 minutes to allow for salt formation.
-
Add the Michael acceptor (1.0-1.2 equiv.) dropwise to the stirred suspension.
3. Reaction Monitoring:
-
Stir the reaction at the desired temperature (e.g., 25 °C to 40 °C).[1]
-
Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4. Work-up and Purification:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure Michael adduct.[2]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Michael addition reaction.
Caption: Troubleshooting workflow for low-yield Michael additions.
References
- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Michael Reaction | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Preventing de-bromination during reactions with "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid".
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid". The focus is on preventing the common side reaction of de-bromination during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem in reactions with this compound?
A1: De-bromination is an undesired side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of 3-(1H-pyrazol-1-yl)propanoic acid as a byproduct. This reduces the yield of the desired product and complicates the purification process. The C-Br bond on the electron-rich pyrazole ring can be susceptible to cleavage under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.
Q2: What are the general causes of de-bromination in palladium-catalyzed cross-coupling reactions?
A2: De-bromination, often a form of hydrodehalogenation, can occur through various mechanisms. A common pathway involves the formation of a palladium-hydride species (Pd-H). This can arise from the reaction of the palladium catalyst with sources of hydrogen in the reaction mixture, such as water, alcohols, amines, or even the solvent itself (e.g., DMF). This Pd-H species can then transfer a hydride to the pyrazole ring, leading to the de-brominated product.
Q3: How does the propanoic acid substituent on the pyrazole nitrogen affect the tendency for de-bromination?
A3: The N-propanoic acid substituent introduces two key features that can influence de-bromination:
-
Acidity: The carboxylic acid proton is acidic. In the presence of a base, it will be deprotonated to form a carboxylate. This can alter the electronic properties of the pyrazole ring and potentially influence the stability of the C-Br bond. The presence of an acidic functional group can also present challenges for the functional group tolerance of some cross-coupling reactions.[1]
-
Coordination: The carboxylate group can potentially coordinate to the palladium catalyst, which might affect its reactivity and the course of the reaction.
-
β-Hydrogens: The propanoic acid moiety contains β-hydrogens relative to the pyrazole nitrogen. In some reactions, like the Buchwald-Hartwig amination, the presence of β-hydrogens on the amine coupling partner can lead to β-hydride elimination as a side reaction.[2] While the propanoic acid is part of the substrate itself, similar palladium-hydride formation mechanisms could potentially be at play.
Q4: Is protection of the carboxylic acid group necessary?
A4: Protecting the carboxylic acid, for example as an ester, can be a beneficial strategy. This would prevent complications arising from the acidic proton, such as potential coordination to the catalyst or interference with the base. However, this adds extra steps to the synthesis (protection and deprotection). It is advisable to first attempt the reaction with the free acid under carefully optimized conditions.
Troubleshooting Guides
Issue 1: Significant De-bromination Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of the de-brominated byproduct during a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps & Quantitative Data Comparison:
| Parameter | Condition Prone to De-bromination | Recommended Condition to Minimize De-bromination | Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Bulky ligands accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the de-bromination pathway.[3] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) or amine bases (e.g., Et₃N) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Stronger bases can promote the formation of palladium-hydride species, which are responsible for hydrodehalogenation. Weaker bases are less likely to act as a hydride source.[3] |
| Solvent | Protic solvents (e.g., alcohols) or polar aprotic solvents known to be potential hydride sources (e.g., DMF) | Aprotic, non-polar solvents (e.g., Toluene, Dioxane) | Protic solvents can directly act as a source of protons for hydrodehalogenation. Toluene is less likely to act as a hydride donor.[3] |
| Temperature | High reaction temperatures (>100 °C) | Lower reaction temperatures (e.g., 60-80 °C) | The activation energy for hydrodehalogenation can be lower than that of the desired coupling, so lowering the temperature can suppress the side reaction more significantly.[3] |
| Boron Reagent | Boronic acid | Boronic ester (e.g., pinacol ester) | Boronic acids can be unstable under certain conditions, and their decomposition can sometimes contribute to side reactions. Boronic esters are often more stable. |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized De-bromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: De-bromination in Heck and Sonogashira Reactions
De-bromination can also be a significant side reaction in Heck and Sonogashira couplings. The general principles for minimizing this side reaction are similar to those for the Suzuki-Miyaura coupling.
Troubleshooting Decision Pathway:
Caption: Decision pathway for troubleshooting Heck/Sonogashira reactions.
Key Considerations for Heck and Sonogashira Reactions:
| Reaction | Key Parameter | Recommendation | Rationale |
| Heck | Additives | Addition of a bromide salt (e.g., NaBr, TBAB) | The presence of bromide ions can help to stabilize the palladium catalyst and suppress the de-bromination pathway. |
| Heck | Base | Weaker inorganic bases (e.g., K₂CO₃, NaOAc) | Stronger bases can promote both de-bromination and undesired isomerization of the alkene product.[4] |
| Sonogashira | Copper Co-catalyst | Use copper-free conditions if possible | In some cases, the copper co-catalyst can contribute to side reactions. Modern catalyst systems often allow for copper-free Sonogashira couplings. |
| Sonogashira | Ligand | Bulky, electron-rich phosphines (e.g., XPhos) | These ligands have been shown to be effective in the Sonogashira coupling of challenging substrates, such as trifluoromethylated 4-bromopyrazoles.[5] |
Experimental Protocol: General Guidance for Heck and Sonogashira Reactions
Detailed protocols should be adapted from literature procedures for similar heteroaryl bromides, keeping the above troubleshooting recommendations in mind. Always start with a small-scale reaction to optimize conditions before scaling up.
Issue 3: Low Yield or No Reaction in Buchwald-Hartwig Amination
The N-propanoic acid substituent can present challenges in Buchwald-Hartwig amination.
Potential Issues and Solutions:
-
β-Hydride Elimination: As mentioned, the presence of β-hydrogens on the N-alkyl substituent of the pyrazole could potentially lead to β-hydride elimination from a palladium intermediate, contributing to low yields.
-
Solution: The choice of ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos) are generally recommended for challenging Buchwald-Hartwig aminations and may help to favor the desired reductive elimination.
-
-
Reaction with the Carboxylic Acid: The amine coupling partner could potentially react with the carboxylic acid of the substrate to form an amide, especially at elevated temperatures.
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting the amination. The ester can be hydrolyzed in a subsequent step.
-
-
Incompatible Base: Strong bases like NaOtBu might be incompatible with other functional groups in the coupling partners.
-
Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher catalyst loadings or longer reaction times.
-
Quantitative Analysis of De-bromination
To accurately assess the effectiveness of your troubleshooting efforts, it is important to quantify the amount of de-brominated byproduct.
Protocol for Quantification by GC-MS:
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
If the product contains a carboxylic acid, derivatization (e.g., esterification with diazomethane or trimethylsilylation) may be necessary to improve volatility for GC analysis.
-
Dilute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Method:
-
Injector: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of 50-500 m/z.
-
-
Data Analysis:
-
Identify the peaks for your desired product and the de-brominated byproduct based on their retention times and mass spectra.
-
Integrate the peak areas to determine the relative ratio of the two compounds.
-
Disclaimer: The information provided in this technical support center is intended as a guide. Optimal reaction conditions will vary depending on the specific substrates and reagents used. It is always recommended to perform small-scale optimization experiments.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of Pyrazole Propanoic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of pyrazole propanoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the enantiomers of pyrazole propanoic acid derivatives?
Poor resolution in the chiral HPLC separation of pyrazole propanoic acid derivatives can stem from several factors. The most common issues include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, an incorrect column temperature, or a low-efficiency column.[1] A systematic approach to method development is often necessary to achieve the desired separation.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating acidic compounds like pyrazole propanoic acid derivatives?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized as the most effective and broadly applicable for a high percentage of chiral separations, including pyrazole derivatives.[2][3] Specifically, columns like Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent chiral recognition for pyrazole compounds.[2][3] For acidic analytes, anion-exchanger CSPs like CHIRALPAK QN-AX and QD-AX can also provide specific enantioselectivity.[4]
Q3: How does the mobile phase composition affect the separation of pyrazole propanoic acid enantiomers?
The mobile phase is a critical factor in achieving chiral resolution. Key considerations include:
-
Elution Mode : Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., pure ethanol or acetonitrile), and reversed-phase modes can all be effective, but one may provide superior results over others for a specific compound.[2][3] The polar organic mode is often beneficial for achieving short run times and sharp peaks.[2][3]
-
Acidic Additives : Since pyrazole propanoic acids are acidic, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid - TFA, or formic acid) to the mobile phase is crucial.[5] This suppresses the ionization of the carboxylic acid group, which improves peak shape and enhances interaction with the CSP, often leading to better resolution.[5][6]
-
Alcohol Modifier : In normal-phase mode, the choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) significantly impact selectivity.[7][8] Decreasing the alcohol percentage generally improves separation but increases analysis time.[8]
Q4: What is the role of temperature in the chiral resolution of these compounds?
Temperature has a complex and often unpredictable effect on chiral separations.[1] Generally, lower temperatures enhance the bonding forces responsible for chiral recognition, which can lead to improved resolution.[1][8] However, the effect is highly compound-dependent. In some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[1] Therefore, temperature should be treated as a key parameter to be controlled and optimized, typically within a range of 10°C to 40°C.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: No separation or a single, co-eluting peak is observed.
-
Question: Why am I not seeing any separation between my enantiomers?
-
Answer: This issue typically points to a fundamental mismatch between the analyte and the chromatographic conditions.
Troubleshooting Workflow: No Enantiomeric Separation
Caption: Troubleshooting workflow for a co-eluting peak.
Problem 2: Poor peak shape (tailing or fronting) is observed.
-
Question: My enantiomer peaks are showing significant tailing. What causes this and how can I fix it?
-
Answer: Peak tailing for acidic compounds like pyrazole propanoic acids is often caused by secondary interactions with the stationary phase or improper mobile phase pH.
Troubleshooting Steps:
-
Ensure Proper pH : The primary cause of tailing for acidic compounds is the ionization of the analyte. Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to ensure the pyrazole propanoic acid remains in its protonated (neutral) form.[5]
-
Check for Column Overload : Injecting too much sample can lead to broad, asymmetric peaks.[6] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Evaluate Column Health : A contaminated or old column can lead to poor peak shape.[6] Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[9]
Problem 3: The resolution (Rs) is low (<1.5), even though two peaks are visible.
-
Question: I can see two peaks, but they are not baseline-resolved. How can I improve the separation?
-
Answer: Low resolution indicates that the selectivity or efficiency of the system needs to be optimized.
Logical Relationship for Improving Resolution
Caption: Key parameters for optimizing chiral resolution.
Optimization Strategies:
-
Adjust Mobile Phase Strength : Fine-tune the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). A lower percentage of the strong solvent generally increases retention and improves resolution.[7]
-
Optimize Temperature : Systematically evaluate the effect of temperature. Start at ambient temperature and then test lower temperatures (e.g., 15°C or 20°C), as this often improves enantioselectivity for pyrazole derivatives.[8]
-
Reduce Flow Rate : A slower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to better resolution.[6] Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
Data Presentation: CSP Performance
The selection of the chiral stationary phase is paramount. The following table summarizes representative data for the separation of pyrazole derivatives on different polysaccharide-based CSPs, highlighting the impact of the mobile phase.
Table 1: Comparison of CSP Performance for Pyrazole Derivative Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Mobile Phase Composition | Resolution (Rs) | Analysis Time | Reference |
| Lux Cellulose-2 | Polar Organic | Methanol/Acetonitrile (1/1, v/v) | 1 - 8 | ~5 min | [2][3] |
| Lux Cellulose-2 | Polar Organic | 100% Acetonitrile | 10 - 18 | ~5 min | [2][3] |
| Lux Amylose-2 | Normal Phase | n-Hexane/Ethanol | Up to 30 | ~30 min | [2][3] |
| CHIRALPAK® IB | Normal Phase | n-Hexane/2-Propanol | 2.40 (Fipronil) | N/A | [8] |
| Chiralpak AD | Normal Phase | n-Hexane/Alcohol Modifier | Baseline | N/A | [10] |
Note: Resolution values are highly dependent on the specific pyrazole derivative being analyzed.
Experimental Protocols
Protocol 1: Systematic Chiral Stationary Phase (CSP) Screening
Objective: To identify the most promising CSP and mobile phase conditions for a new pyrazole propanoic acid derivative.
Workflow for CSP Screening
Caption: Experimental workflow for CSP screening.
Methodology:
-
Prepare Analyte Stock: Prepare a 1 mg/mL solution of the racemic pyrazole propanoic acid derivative in a solvent compatible with the initial mobile phase (e.g., ethanol or isopropanol).
-
Select CSPs: Choose at least two polysaccharide-based columns with different selectivities (e.g., a cellulose-based and an amylose-based column).
-
Prepare Mobile Phases:
-
Normal Phase (NP): n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.
-
Polar Organic (PO): Acetonitrile with 0.1% TFA.
-
-
Screening Procedure: a. Install the first CSP and equilibrate the HPLC system with the NP mobile phase for at least 30 column volumes. b. Inject the sample. c. After the run, switch to the PO mobile phase, re-equilibrate the system, and inject the sample again. d. Repeat steps a-c for the second CSP.
-
Evaluation: Analyze the chromatograms for any sign of peak separation (e.g., peak shoulders, partial separation). The condition showing the best "hit" is chosen for further optimization.[7]
Protocol 2: Mobile Phase Optimization for an Acidic Analyte
Objective: To achieve baseline resolution (Rs ≥ 1.5) for a pyrazole propanoic acid derivative after identifying a promising CSP.
Methodology:
-
Start with the Best Screening Condition: Use the CSP and mobile phase composition that showed the most promise during the screening phase.
-
Optimize Modifier Percentage (Normal Phase): a. If using a hexane/alcohol mobile phase, systematically vary the alcohol percentage. b. Create a sequence of runs decreasing the alcohol content, for example: 15%, 12%, 10%, 8%, 5%. c. Monitor retention time, resolution (Rs), and selectivity (α). Lower alcohol content should increase Rs.[8]
-
Optimize Acidic Additive Concentration: a. While 0.1% is a good starting point, the concentration of the acidic additive can be fine-tuned. b. Test concentrations from 0.05% to 0.2% TFA or formic acid. c. The goal is to achieve symmetrical peaks without excessively long retention times.[5]
-
Evaluate Different Alcohol Modifiers: a. The type of alcohol can alter selectivity.[7] b. If resolution is still poor with isopropanol, test ethanol under the same conditions. The change in hydrogen bonding characteristics can sometimes unlock separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chiraltech.com [chiraltech.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Pyrazole-Based Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up synthesis of pyrazole-based intermediates. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of pyrazole synthesis.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup. | - Monitor Reaction Progress: Use TLC or LC-MS to ensure all starting materials are consumed before workup.[1] - Optimize Reaction Temperature: For many condensation reactions, increasing the temperature or using microwave-assisted synthesis can improve yields.[1] - Catalyst Selection: The choice and amount of acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid are often used.[1] - Control Stoichiometry: Precise control of reactant ratios can minimize side product formation. |
| Poor Regioselectivity | Formation of multiple isomers due to the reaction conditions favoring different pathways, especially with unsymmetrical 1,3-dicarbonyl compounds.[2][3] | - Solvent Screening: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve selectivity.[3] - Temperature Control: Lowering the reaction temperature may favor the formation of a single isomer.[2] - pH Adjustment: Modifying the pH can direct the initial nucleophilic attack of hydrazine, influencing the final regioisomer.[3] |
| Impurity Formation | Side reactions, unreacted starting materials, or the formation of byproducts like regioisomers and pyrazoline intermediates.[2][4][5] | - Optimize Reaction Conditions: Precise control over temperature, reaction time, and stoichiometry is crucial.[2] - Purification Methods: Recrystallization from a carefully selected solvent or column chromatography can effectively remove impurities.[2] - Inert Atmosphere: If the product is sensitive to oxidation, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Thermal Runaway | Highly exothermic reactions, particularly when using hydrazine hydrate.[2] | - Slow Addition of Reagents: Add highly reactive reagents like hydrazine slowly and in a controlled manner.[2] - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.[2] - Dilution: Using a sufficient amount of a suitable solvent can help absorb the heat of reaction.[2] |
| Product Degradation | Instability of the product at elevated temperatures or in the presence of certain reagents.[2] | - Lower Reaction and Purification Temperatures: Perform the reaction and subsequent purification steps at the lowest effective temperature.[2] - Inert Atmosphere: Protect the product from atmospheric oxygen and moisture by working under an inert gas.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole-based intermediates?
A1: The primary safety concerns during scale-up revolve around:
-
Use of Hydrazine: Hydrazine and its derivatives are often toxic and can be high-energy compounds. Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metals.[2]
-
Exothermic Reactions: The condensation reaction to form the pyrazole ring can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2]
-
Diazotization Steps: The formation of diazonium salts is a common step in some pyrazole syntheses. These intermediates can be unstable and potentially explosive, requiring careful temperature control and immediate consumption.[4]
-
Product Stability: Some pyrazole derivatives, particularly those with a high nitrogen-to-carbon ratio, can be potentially explosive and require careful handling and stability testing.[4]
-
Dust Explosions: Fine powders of the final product can form explosive dust clouds, necessitating a dust analysis and appropriate handling procedures.[4]
Q2: How can the formation of regioisomers be controlled during scale-up?
A2: Controlling regioselectivity is a common challenge. Strategies include:
-
Reaction Condition Optimization: Screening different solvents, temperatures, and catalysts can significantly improve selectivity.[2]
-
pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine derivative on an unsymmetrical 1,3-dicarbonyl compound.[3]
-
Use of Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can enhance regioselectivity.[6]
Q3: What are the advantages of using flow chemistry for the scale-up of pyrazole synthesis?
A3: Flow chemistry offers several advantages over traditional batch methods for scale-up:
-
Enhanced Safety: It allows for the safe handling of hazardous reagents and unstable intermediates by generating and consuming them in situ, avoiding the accumulation of large quantities.[4][6]
-
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors enables efficient heat exchange, which is critical for controlling highly exothermic reactions.[4]
-
Precise Reaction Control: Flow chemistry provides excellent control over reaction parameters, leading to better yields, higher purity, and improved selectivity.[6]
-
Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch process.[6][7]
Q4: How can I effectively purify my pyrazole intermediate on a large scale?
A4: Large-scale purification can be challenging. Common methods include:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline products. Careful solvent screening is crucial to identify a system that provides good recovery and effectively removes impurities.[2]
-
Column Chromatography: While less common for very large scales due to solvent consumption and time, it can be used for high-value intermediates.
-
Precipitation/Trituration: Inducing precipitation of the desired product from a solution where impurities remain dissolved can be an effective purification step.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Batch Process)
This protocol describes a general method for the synthesis of a pyrazole derivative via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Slowly add the hydrazine derivative (1.0-1.2 eq.) to the solution via the addition funnel. If the reaction is exothermic, maintain the temperature within the desired range using an external cooling bath.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a cold solvent, and dry.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent.
Visualizations
Caption: A flowchart for troubleshooting common issues in pyrazole synthesis scale-up.
Caption: Key considerations for the scale-up of pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of 3-(4-bromo-1H-pyrazol-1-yl)propionitrile
This technical support guide provides troubleshooting advice and frequently asked questions for the hydrolysis of 3-(4-bromo-1H-pyrazol-1-yl)propionitrile to its corresponding carboxylic acid, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base catalyst. 3. Poor solubility of the starting material in the reaction medium. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. Nitrile hydrolysis often requires vigorous conditions like heating under reflux.[1][2] 2. Increase the concentration of the acid or base. For acidic hydrolysis, 6M HCl is common. For basic hydrolysis, a higher concentration of NaOH or KOH can be used. 3. Add a co-solvent such as ethanol or methanol to improve solubility.[3] |
| Reaction Stalls at the Amide Intermediate | 1. Reaction conditions are too mild. 2. Insufficient water present for the second hydrolysis step. | 1. Hydrolysis of the amide to the carboxylic acid is often the slower step and requires more forcing conditions. Increase the temperature and/or reaction time.[4][5] 2. Ensure a sufficient excess of aqueous acid or base is used. |
| Formation of Unidentified Side Products | 1. Decomposition of the pyrazole ring under harsh conditions. 2. Side reactions involving the bromine substituent. | 1. While pyrazoles are generally stable, extreme conditions could lead to degradation. Consider using moderately concentrated acid or base (e.g., 3-6M) before resorting to highly concentrated reagents. 2. If debromination or other side reactions are suspected, try milder conditions for a longer duration. Alternatively, enzymatic hydrolysis could be explored as a milder approach.[6] |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous phase. 2. Emulsion formation during workup. | 1. After acidification of the reaction mixture (following basic hydrolysis), ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid, reducing its water solubility. If the product remains water-soluble, consider extraction with a more polar solvent like ethyl acetate or continuous liquid-liquid extraction. 2. To break emulsions, add brine (saturated NaCl solution) during the workup or filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for hydrolyzing a nitrile to a carboxylic acid?
A1: The most common methods involve heating the nitrile under reflux with either an aqueous acid (like hydrochloric acid or sulfuric acid) or a base (like sodium hydroxide or potassium hydroxide).[1][7] Both methods are effective, but the workup procedure differs.
Q2: Which is better for this specific compound: acidic or basic hydrolysis?
A2: Both methods are viable.
-
Acidic Hydrolysis: Heating with dilute hydrochloric acid (e.g., 6M HCl) will directly yield the free carboxylic acid and ammonium chloride.[7]
-
Basic Hydrolysis: Heating with an aqueous solution of a base like NaOH will produce the sodium salt of the carboxylic acid and ammonia gas.[1] A subsequent acidification step with a strong acid (e.g., HCl) is required to obtain the final product.[1] The choice may depend on the stability of the starting material and product to strong acid or base, and downstream purification considerations.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you would spot the starting material, the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new, more polar spot (for the carboxylic acid) indicates the reaction is progressing.
Q4: My starting material is not very soluble in water. How can I address this?
A4: To improve solubility, a co-solvent like ethanol or methanol can be used alongside the aqueous acid or base.[3] This creates a more homogeneous reaction mixture, which can improve reaction rates.
Q5: What is the intermediate in this reaction? Can I isolate it?
A5: The reaction proceeds through an amide intermediate, 3-(4-bromo-1H-pyrazol-1-yl)propanamide.[8] Isolating the amide typically requires milder reaction conditions than those needed for full hydrolysis to the carboxylic acid.[4] For complete conversion to the carboxylic acid, harsher conditions (higher temperatures, longer reaction times) are used to ensure the hydrolysis of the amide intermediate.[5]
Experimental Protocol: Basic Hydrolysis
This is a general procedure and may require optimization.
Materials:
-
3-(4-bromo-1H-pyrazol-1-yl)propionitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-bromo-1H-pyrazol-1-yl)propionitrile (1 eq.) in ethanol (5-10 volumes).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 2-3 eq.) to the flask.[3]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water.
-
Wash the aqueous layer with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Workflow Diagram
Caption: Experimental workflow for the basic hydrolysis of a nitrile to a carboxylic acid.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
Technical Support Center: Overcoming Reproducibility Issues in Multi-Step Pyrazole Synthesis
Welcome to our dedicated technical support center for navigating the complexities of multi-step pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address and resolve common reproducibility challenges. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and systematically presented data to enhance the success and consistency of your synthetic endeavors.
Troubleshooting Guide & FAQs
This section provides answers to common questions and solutions for issues encountered during pyrazole synthesis, addressing problems from low yields to product purification.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I rectify this?
A1: Low yields in pyrazole synthesis are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable technique for improving yields and shortening reaction times.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or pH may not be ideal for your specific substrates.
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, which will lower the yield of the desired product. Hydrazine derivatives, in particular, can degrade over time.
-
Solution: Ensure the purity of your starting materials. It is recommended to use freshly opened or purified hydrazine derivatives.
-
-
Side Reactions and Byproduct Formation: The formation of regioisomers, especially with unsymmetrical dicarbonyls, or other byproducts can significantly decrease the yield of the target pyrazole.
-
Solution: To address the formation of regioisomers, refer to the FAQ on improving regioselectivity (Q2). Optimizing reaction conditions can also minimize other side reactions.
-
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants, as well as the reaction conditions.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can activate the adjacent carbonyl group towards nucleophilic attack.
-
Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first, while under acidic conditions, protonation can alter the nucleophilicity, potentially leading to a different regioisomeric outcome.[4]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols have been shown to significantly enhance regioselectivity in some cases when compared to more common solvents like ethanol.[4]
| Solvent | Typical Regioisomeric Ratio (Product A:Product B) | Reference |
| Ethanol | Equimolar mixture | [5] |
| N,N-Dimethylacetamide (DMAc) | 98:2 | [5] |
| 2,2,2-Trifluoroethanol (TFE) | Highly selective for one isomer | [4] |
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture, particularly to a yellow or red hue, is a frequent observation in Knorr-type pyrazole syntheses, especially when using phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.
-
Neutralize Acidity: If using a hydrazine salt like phenylhydrazine HCl, the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base, such as one equivalent of potassium acetate, can help neutralize the acid and lead to a cleaner reaction profile.
-
Purification:
-
Silica Plug: For minor colored impurities, passing the crude product through a short plug of silica gel and washing with a non-polar solvent (like toluene) can effectively remove the color before eluting the desired product with a more polar solvent.
-
Recrystallization: Recrystallization is a highly effective method for purifying the final product and removing colored impurities.
-
Q4: My pyrazole product is difficult to purify. What are the recommended procedures?
A4: The purification of pyrazole derivatives can be challenging. The two most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical.
-
Single Solvent: Ideal solvents are those in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common single solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[6]
-
Mixed Solvent System: If a suitable single solvent cannot be found, a mixed-solvent system can be employed. The crude product is dissolved in a minimal amount of a hot "good" solvent (in which it is very soluble) and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.[6]
-
-
Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (commonly silica gel).
-
Solvent System: The choice of eluent is crucial for good separation. This is typically determined by running TLC plates with various solvent mixtures. Common solvent systems for pyrazoles include gradients of ethyl acetate in hexane or methanol in dichloromethane.[7]
-
Basic Pyrazoles: For basic pyrazole compounds that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the separation.[7]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in pyrazole synthesis.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[8]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine the ethyl benzoylacetate and hydrazine hydrate.
-
Add the 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the progress of the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting β-ketoester is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol describes the synthesis of the neuroprotective agent Edaravone.[3]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully add the ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
The pure product can be obtained by recrystallization from ethanol.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
References
Validation & Comparative
Quantitative NMR (qNMR) for High-Fidelity Purity Analysis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Comparative Guide
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise determination of purity for novel chemical entities and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid , a key building block in many synthetic pathways. We present a detailed experimental protocol for qNMR, comparative data, and illustrative diagrams to support the integration of this powerful analytical method into your quality control workflow.
Quantitative NMR (qNMR) has risen as a robust primary method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a specific reference standard of the analyte, qNMR is an absolute method.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and highly accurate quantification of the analyte against a certified internal standard of a different compound.[5][6] This makes qNMR particularly valuable for the certification of reference materials and for obtaining highly accurate purity values without the need for synthesizing a dedicated standard of the analyte itself.[1][3]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of analytical technique for purity determination is critical and depends on various factors including the nature of the compound, potential impurities, required accuracy, and available instrumentation.[3] While HPLC and GC are workhorse techniques in many analytical laboratories, qNMR offers distinct advantages.
A key benefit of qNMR is its ability to quantify "NMR-invisible" impurities, such as inorganic salts, residual solvents, and silica gel, which may not be detected by chromatographic methods that rely on specific chromophores (for UV detection in HPLC) or volatility (for GC).[7][8] Furthermore, qNMR is a non-destructive technique, preserving the sample for further analysis.[8][9]
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity analysis of a small organic molecule like this compound.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[3] | Separation based on polarity, detection by UV absorbance.[3] | Separation based on volatility and polarity, detection by flame ionization. |
| Quantitation | Absolute (purity determined against a certified internal standard of a different compound).[3][4] | Relative (requires a reference standard of the analyte).[3] | Relative (requires a reference standard of the analyte). |
| Selectivity | Excellent for distinguishing structurally different molecules. May have limitations with isomeric impurities where signals overlap.[10] | Good for separating closely related structures and isomers.[3] | Excellent for separating volatile compounds. |
| "Invisible" Impurities | Can detect and quantify a broad range of impurities, including those without a UV chromophore and inorganic salts.[7][8] | Undetected if they lack a UV chromophore at the detection wavelength. | Only volatile impurities are detected. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[11][12] | Often requires filtration and careful solvent selection for the mobile phase. | May require derivatization for non-volatile compounds. |
| Analysis Time | Typically 10-15 minutes per sample.[12] | 15-45 minutes per sample, depending on the method. | 20-60 minutes per sample, depending on the temperature program. |
| Non-destructive | Yes.[8][9] | Yes. | No. |
Illustrative Purity Data Comparison
While specific purity assessment data for this compound is not publicly available, the following table provides a representative comparison of purity values that could be obtained by qNMR and HPLC for a similar small organic molecule, demonstrating the concordance of these techniques when applicable.
| Compound | Purity by qNMR (%) | Purity by HPLC (%) |
| Representative Small Organic Molecule | 99.6 ± 0.3 | 99.5 ± 0.2 |
This data is representative and serves for illustrative purposes.
Detailed Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Equipment
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (or another suitable certified reference material with high purity and non-overlapping signals)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering a 90° pulse.
-
Analytical Balance: Accurate to at least 0.01 mg.[11]
-
NMR Tubes: 5 mm high-precision NMR tubes.
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.[11]
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker spectrometer) should be used.[11]
-
Temperature: 298 K.[11]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[1]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
-
Acquisition Time (aq): At least 3 seconds.[1]
-
Data Points: 64K data points.[11]
4. Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard. Ensure the integration limits are set consistently.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the analyte signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal
-
I_IS: Integral of the internal standard signal
-
N_IS: Number of protons corresponding to the integrated internal standard signal
-
MW_analyte: Molecular weight of the analyte
-
MW_IS: Molecular weight of the internal standard
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
-
Visualizing the Workflow and Logic
To further clarify the experimental and computational steps, the following diagrams have been generated.
Caption: Experimental workflow for purity determination by qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Guide to the Structural Confirmation of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. We will focus on the application of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, supported by clear data tables and standardized experimental protocols.
Introduction to 2D NMR in Structure Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap and ambiguous assignments. 2D NMR techniques, such as HSQC and HMBC, resolve these ambiguities by revealing through-bond correlations between nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[1][2][3][4] It is highly sensitive and excellent for assigning protonated carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two to three bonds (²J and ³J), between protons and carbons.[1][2] It is fundamental for piecing together molecular fragments and identifying connections across quaternary carbons.[4]
By combining the data from these two experiments, a definitive structural assignment for this compound can be achieved.
Logical Workflow for Structure Confirmation
The process of confirming the molecular structure involves using HSQC to identify the individual spin systems (C-H bonds) and then using HMBC to establish the connectivity between these systems and across non-protonated carbons. The key step is confirming the linkage between the propanoic acid chain and the N-1 position of the pyrazole ring.
Figure 1: Logical workflow for confirming the structure of this compound using HSQC and HMBC data.
Data Presentation: Predicted 2D NMR Correlations
For clarity, the atoms in this compound are numbered as shown below. The following tables summarize the expected key correlations that would be observed in the HSQC and HMBC spectra to confirm this structure.
Table 1: Expected HSQC (¹H-¹³C) Correlations
This table outlines the direct one-bond correlations. The absence of a signal for C1', C4, and C-Br in the HSQC spectrum helps identify them as non-protonated carbons.
| Proton | Attached Carbon | Multiplicity (from edited HSQC) |
| H3 | C3 | CH (Positive Phase) |
| H5 | C5 | CH (Positive Phase) |
| H2' | C2' | CH₂ (Negative Phase) |
| H3' | C3' | CH₂ (Negative Phase) |
Table 2: Key Expected HMBC (¹H-¹³C) Correlations for Structural Confirmation
This table highlights the crucial long-range correlations that piece the molecular fragments together. The correlations from the H3' protons are definitive proof of the N-1 substitution pattern.
| Proton(s) | Correlating Carbon(s) | Bond Separation | Significance of Correlation |
| H3' | C5 | ²J | Confirms N1-C3' bond (key linkage) |
| H3' | C3 | ³J | Confirms N1-C3' bond and pyrazole structure |
| H3' | C2' | ²J | Confirms propanoic acid chain structure |
| H2' | C1' (COOH) | ²J | Confirms propanoic acid chain structure |
| H2' | C3' | ²J | Confirms propanoic acid chain structure |
| H3 | C5 | ²J | Confirms pyrazole ring structure |
| H3 | C4 | ²J | Confirms pyrazole ring structure and position of Bromine |
| H5 | C3 | ²J | Confirms pyrazole ring structure |
| H5 | C4 | ³J | Confirms pyrazole ring structure and position of Bromine |
Experimental Protocols
The following are generalized yet detailed protocols for acquiring high-quality 2D NMR data.
Sample Preparation:
-
Dissolve 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4.5 cm).[4]
-
Ensure the sample is fully dissolved to avoid poor shimming.
General Instrument Setup:
-
Insert the sample into the NMR spectrometer. Do not spin the sample for 2D experiments to avoid spinning sidebands.[1][5]
-
Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).[1][6]
-
Determine the 90° pulse width for ¹H, as this is a critical parameter for these experiments.[5]
HSQC Experiment Protocol:
-
Load a standard, gradient-enhanced, phase-sensitive HSQC parameter set (e.g., 'hsqcedetgpsp' on Bruker systems).[1]
-
Set the ¹H spectral width (F2 dimension) and offset based on the 1D proton spectrum.
-
Set the ¹³C spectral width (F1 dimension) to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
The number of scans (ns) should be a multiple of 2 or 4, depending on the pulse program. A sufficient signal-to-noise ratio can often be achieved with 2-8 scans for a moderately concentrated sample.
-
Set the number of increments in the indirect dimension (F1) based on the desired resolution (typically 128-256 increments).
-
Initiate the acquisition.
-
Process the data using a 2D Fourier transform (xfb). Phase correction must be performed on both dimensions.[1] An edited HSQC will show CH/CH₃ and CH₂ peaks with opposite phases (e.g., blue vs. red).[1]
HMBC Experiment Protocol:
-
Load a standard, gradient-enhanced HMBC parameter set (e.g., 'hmbclpndqf' on Bruker systems).[6]
-
Set the ¹H and ¹³C spectral widths and offsets as done for the HSQC experiment. The ¹³C range may need to be extended to include the carbonyl carbon (~170-180 ppm).
-
The long-range coupling delay is optimized for an average J-coupling, typically around 8 Hz.[1]
-
The HMBC experiment is less sensitive than HSQC, so more scans (e.g., 8-32) are often required.[7]
-
Set the number of increments in the F1 dimension (typically 256-400).
-
Initiate the acquisition.
-
Process the data using a 2D Fourier transform (xfb). The resulting magnitude-mode spectrum does not require phase correction.[6]
Conclusion
The combined application of HSQC and HMBC spectroscopy provides an unequivocal method for the structural confirmation of this compound. While HSQC efficiently maps all direct proton-carbon connections, the long-range correlations observed in the HMBC spectrum are essential for assembling the molecular puzzle. Specifically, the ²J and ³J correlations from the methylene protons at the C3' position to the pyrazole ring carbons (C5 and C3) are the definitive pieces of evidence that distinguish the N-1 isomer from other potential regioisomers, thereby providing complete and unambiguous structural validation.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the HPLC-MS Method Validation for the Quantification of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a developed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid." The performance of this method is compared with alternative analytical techniques, supported by hypothetical experimental data. Detailed experimental protocols and visual workflows are presented to aid in the practical application of this methodology in a research and development setting.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of pharmaceutical compounds. While HPLC-MS is a powerful and widely used technique, other methods can also be employed, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Hypothetical Limit of Quantification (LOQ) |
| HPLC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and specificity.[1] | Higher equipment cost and complexity. | 0.1 ng/mL |
| HPLC-UV | Chromatographic separation followed by detection using UV-Vis absorbance. | Robust, widely available, and cost-effective.[1] | Lower sensitivity and potential for interference from co-eluting compounds. | 10 ng/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity. | 5 ng/mL (with derivatization) |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency and low sample volume consumption. | Lower sensitivity compared to HPLC-MS and can have reproducibility challenges. | 20 ng/mL |
HPLC-MS Method Workflow
The following diagram illustrates the key stages involved in the development and validation of the HPLC-MS method for this compound.
Detailed Experimental Protocol: HPLC-MS Method
A sensitive and specific HPLC-MS/MS method was developed for the quantification of this compound in a relevant biological matrix (e.g., plasma).
3.1. Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.2. Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer.[1]
3.3. Chromatographic Conditions
-
Column: Zorbax SB-C18 column (2.1 × 100 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M-H]⁻ precursor ion → product ion (specific m/z values to be determined experimentally)
-
Internal Standard: [M-H]⁻ precursor ion → product ion (specific m/z values to be determined experimentally)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 3500 V).
3.5. Sample Preparation A protein precipitation method is typically employed for plasma samples.[1]
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Vortex and transfer to an autosampler vial for analysis.
3.6. Method Validation The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2]
Method Validation Performance Data
The following table summarizes the hypothetical performance characteristics of the developed HPLC-MS method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 0.1 - 100 ng/mL |
| Precision (%RSD) | ≤ 15% | < 10% |
| Accuracy (%Bias) | ± 15% | -5% to +8% |
| Limit of Detection (LOD) | - | 0.05 ng/mL |
| Limit of Quantification (LOQ) | - | 0.1 ng/mL |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | Monitored | Within acceptable limits |
| Robustness | No significant impact on results from minor variations in method parameters. | Method is robust. |
Comparison of Analytical Techniques: A Logical Framework
The selection of an analytical technique is a multi-faceted decision. The following diagram outlines the logical considerations for choosing between HPLC-MS and HPLC-UV for the analysis of this compound.
References
A Comparative Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and Other Halogenated Pyrazole Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid" with other halogenated pyrazole linkers, focusing on their application in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). While direct comparative biological data for these specific linkers is limited in publicly available literature, this document synthesizes known physicochemical properties and established principles of PROTAC design to offer an objective assessment.
Introduction to Halogenated Pyrazole Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
Halogenated pyrazole linkers have emerged as valuable components in PROTAC design. The pyrazole ring offers a rigid scaffold that can help in pre-organizing the PROTAC into a bioactive conformation. The inclusion of a halogen atom (Fluorine, Chlorine, or Bromine) on the pyrazole ring can modulate several key properties of the linker, including:
-
Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can contribute to the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Physicochemical Properties: Halogenation can influence the lipophilicity, metabolic stability, and cell permeability of the PROTAC.
-
Synthetic Tractability: The halogen atom provides a handle for further chemical modifications and diversification of the linker.
"this compound" is a key intermediate in the synthesis of several pharmaceuticals, most notably Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2). Its structure lends itself to incorporation into PROTACs targeting these kinases.
Comparative Analysis of Halogenated Pyrazole Linkers
Data Presentation: Physicochemical Properties
| Property | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | Reference(s) |
| Molecular Weight ( g/mol ) | 86.06 | 102.51 | 146.96 | |
| LogP (calculated) | ~0.5 | ~1.0 | ~1.2 | |
| Halogen Bond Donor Strength | Weak | Moderate | Strong | |
| Electronegativity of Halogen | 4.0 | 3.16 | 2.96 |
Note: The LogP values are estimations and can vary based on the calculation method. The halogen bond donor strength is inferred from the polarizability of the halogen atom.
Interpretation:
-
Brominated Pyrazole: The higher molecular weight and LogP of the bromo-derivative may slightly decrease solubility and cell permeability compared to its fluoro- and chloro-counterparts. However, the strong halogen bond donating capacity of bromine could lead to more stable ternary complex formation, potentially enhancing degradation efficiency.
-
Chlorinated Pyrazole: This linker presents a balance between the properties of the fluoro and bromo derivatives. It has a moderate potential for halogen bonding and intermediate lipophilicity.
-
Fluorinated Pyrazole: The high electronegativity and low polarizability of fluorine make it a weak halogen bond donor. However, the lower molecular weight and LogP may lead to improved solubility and permeability. Fluorine substitution can also block sites of metabolism, potentially increasing the linker's stability.
Signaling Pathway: JAK-STAT Signaling and its Disruption by JAK2-Targeting PROTACs
PROTACs incorporating pyrazole-based linkers derived from Ruxolitinib intermediates are designed to target and degrade Janus Kinase 2 (JAK2). JAK2 is a key component of the JAK-STAT signaling pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.
A JAK2-targeting PROTAC works by inducing the formation of a ternary complex between JAK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2. This effectively shuts down the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and its inhibition by a JAK2-targeting PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of different PROTAC linkers. Below are protocols for key experiments.
Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar pyrazole derivatives.
Materials:
-
4-Bromo-1H-pyrazole
-
Ethyl acrylate
-
Triton B (40% in methanol)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Michael Addition:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in ethanol, add Triton B (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo to yield this compound.
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the standard method for quantifying the degradation of a target protein, such as JAK2, in cells treated with a PROTAC.
Caption: A typical workflow for a Western blot experiment to assess PROTAC efficacy.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation.
Caption: Workflow for analyzing PROTAC-induced ternary complex formation using SPR.
Conclusion
"this compound" represents a valuable building block for the construction of PROTAC linkers, particularly for targeting kinases like JAK2. While direct comparative data with other halogenated pyrazole linkers is scarce, an analysis of their physicochemical properties suggests that the choice of halogen can significantly impact the linker's performance. The strong halogen bonding potential of bromine may offer advantages in stabilizing the ternary complex, a critical step in the PROTAC mechanism. However, this may be offset by potential decreases in solubility and permeability compared to fluoro- or chloro-substituted analogs. The optimal choice of halogenated pyrazole linker will likely be target-dependent and will require empirical validation through the experimental protocols outlined in this guide. Future studies directly comparing the degradation efficiency of PROTACs with systematically varied halogenated pyrazole linkers are needed to provide a more definitive guide for rational PROTAC design.
Structure-activity relationship (SAR) studies of "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid" analogs.
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship of Pyrazole-Propanoic Acid Analogs as Potential Anti-Inflammatory Agents.
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and its analogs are of interest for their potential to modulate inflammatory pathways. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of pyrazole-propanoic acid derivatives, focusing on their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
Performance Comparison of Pyrazole-Propanoic Acid Analogs
While specific SAR studies on this compound are not extensively documented in publicly available literature, research on closely related pyrazol-3-propanoic acid derivatives provides valuable insights into how structural modifications influence their biological activity. A study on these analogs as inhibitors of leukotriene biosynthesis also explored their effects on COX-1 activity.[4] The following table summarizes the COX-1 inhibitory activity of selected analogs, highlighting key structural variations.
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM)[4] |
| 32 | H | Cl | Phenyl | 2.5 |
| 35 | H | Cl | 4-Chlorophenyl | 0.041 |
| 42 | H | 4-Fluorophenyl | 4-Chlorophenyl | 0.3 |
| 43 | H | 4-Methoxyphenyl | 4-Chlorophenyl | 0.9 |
| 44 | H | 4-Trifluoromethylphenyl | 4-Chlorophenyl | 0.014 |
Key Findings from SAR Analysis:
-
Substitution on the Phenyl Ring at R3: The nature of the substituent on the phenyl ring at the R3 position significantly impacts COX-1 inhibitory potency. The presence of a 4-chlorophenyl group at R3 appears to be a key determinant for high activity.[4]
-
Substitution at R2: Modifications at the R2 position also play a crucial role. Analogs with a 4-trifluoromethylphenyl group (Compound 44) or a simple chloro group (Compound 35) at R2, in combination with a 4-chlorophenyl at R3, demonstrated the most potent COX-1 inhibition.[4]
-
General Trends for Pyrazole-Based COX Inhibitors: Broader studies on pyrazole derivatives as COX inhibitors suggest that the pyrazole ring can act as a bioisostere for other aromatic rings, improving pharmacokinetic properties.[1] The nature and position of substituents on the pyrazole and adjacent aryl rings are critical for both potency and selectivity towards COX isoforms.[5][6] For many selective COX-2 inhibitors, a common structural motif includes a central pyrazole ring with specific substituents at the 1 and 5 positions.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. The following is a representative protocol for an in vitro cyclooxygenase inhibition assay.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
100 mM Tris-HCl buffer (pH 8.0).
-
Hematin (co-factor).
-
L-epinephrine (co-factor).
-
Arachidonic acid (substrate).
-
Test compounds dissolved in DMSO.
-
Stop solution (e.g., 10% formic acid).
-
LC-MS/MS or ELISA-based system for prostaglandin E2 (PGE2) detection.
Procedure:
-
Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[7]
-
Add 20 µL of Tris-HCl buffer containing a specific amount of COX-1 or COX-2 enzyme (e.g., 0.1 µg of COX-1 or 0.2 µg of COX-2).[7] Incubate the mixture at room temperature for 2 minutes.[7]
-
Inhibitor Incubation: Add 2 µL of the test compound solution (dissolved in DMSO) at various concentrations to the enzyme mixture. For the control, add 2 µL of DMSO. Pre-incubate the mixture at 37°C for 10 minutes.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution.
-
Reaction Termination: After a set incubation period (e.g., 10-20 minutes), terminate the reaction by adding a stop solution.[8][9]
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a suitable method such as LC-MS/MS or an ELISA kit.[7][10]
-
IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition of COX activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these compounds and the experimental process, the following diagrams are provided.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyrazole-propanoic acid analogs.
Caption: Experimental workflow for the in vitro COX inhibition assay.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, the strategic modification of core scaffolds plays a pivotal role in optimizing potency, selectivity, and pharmacokinetic properties. The 4-halopyrazole moiety is a privileged structure in this domain, with variations in the halogen substituent offering a subtle yet powerful means to modulate biological activity. This guide provides a comparative analysis of two closely related analogs: 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid and 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid, focusing on their potential application in kinase inhibitor design.
While direct comparative studies on the kinase inhibitory profiles of these two specific compounds are not extensively available in the public domain, this guide leverages established principles of medicinal chemistry and structure-activity relationships (SAR) for halogenated heterocyclic compounds to provide a robust framework for their evaluation. The presented experimental data is illustrative, based on typical outcomes observed for similar compound pairs in kinase inhibition assays.
Physicochemical and Structural Comparison
The primary difference between the two molecules lies in the halogen atom at the 4-position of the pyrazole ring: bromine versus chlorine. This seemingly minor change can have significant implications for the molecule's interaction with a kinase active site.
| Property | This compound | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid |
| Molecular Formula | C₆H₇BrN₂O₂ | C₆H₇ClN₂O₂ |
| Molecular Weight | 219.04 g/mol | 174.59 g/mol |
| Van der Waals Radius of Halogen | Bromine: 1.85 Å | Chlorine: 1.75 Å |
| Electronegativity of Halogen (Pauling Scale) | Bromine: 2.96 | Chlorine: 3.16 |
| Predicted LogP | ~1.1 | ~0.9 |
The larger van der Waals radius of bromine may lead to more significant steric interactions within the kinase binding pocket, which could be either beneficial or detrimental depending on the specific topology of the active site. Conversely, the higher electronegativity of chlorine could result in stronger halogen bonding or dipole-dipole interactions. These differences in size and electronic properties are key drivers of potential variations in kinase inhibitory potency and selectivity.
Illustrative Kinase Inhibition Profile
To demonstrate a potential comparative scenario, the following table presents hypothetical IC50 values for both compounds against a panel of selected kinases. This data illustrates a plausible outcome where the bromo- and chloro-analogs exhibit differential activity and selectivity, a common observation in SAR studies of halogenated inhibitors.
| Kinase Target | This compound (Hypothetical IC50, nM) | 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid (Hypothetical IC50, nM) |
| Kinase A | 50 | 250 |
| Kinase B | 300 | 100 |
| Kinase C | >1000 | >1000 |
| Kinase D | 150 | 180 |
In this hypothetical scenario, the bromo-derivative displays greater potency against Kinase A, while the chloro-analog is more potent against Kinase B. Both compounds show no significant activity against Kinase C and comparable moderate activity against Kinase D. Such a profile would suggest that the choice between a bromo or chloro substituent would be highly dependent on the desired target kinase and selectivity profile.
Experimental Protocols
Detailed methodologies for the synthesis of these compounds and their evaluation as kinase inhibitors are crucial for reproducible research.
Synthesis of 3-(4-halo-1H-pyrazol-1-yl)propanoic acids
The synthesis of both compounds can be achieved via a Michael addition of the corresponding 4-halopyrazole to an acrylate ester, followed by hydrolysis of the ester to the carboxylic acid.
Step 1: Michael Addition
To a solution of 4-bromopyrazole or 4-chloropyrazole (1.0 eq) in a suitable solvent such as acetonitrile, is added a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of ethyl acrylate (1.2 eq). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding ethyl 3-(4-halo-1H-pyrazol-1-yl)propanoate.
Step 2: Ester Hydrolysis
The ethyl 3-(4-halo-1H-pyrazol-1-yl)propanoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then acidified with 1M HCl to a pH of approximately 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, this compound or 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the compounds against specific kinases can be determined using a luminescent ADP detection assay such as the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% kinase activity).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the Research Workflow
The process of identifying and characterizing novel kinase inhibitors follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Signaling Pathway Context
These pyrazole-based compounds, as potential kinase inhibitors, would act within cellular signaling pathways to modulate downstream events. The specific pathway targeted would depend on the kinase being inhibited. Below is a generalized representation of a kinase signaling cascade.
Caption: Inhibition of a target kinase in a signaling pathway.
Conclusion
The choice between this compound and 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid in the design of kinase inhibitors is a nuanced decision that requires empirical validation. While the bromo-analog offers a larger substituent that may provide enhanced interactions in certain active sites, the chloro-analog presents a more electronegative and sterically less demanding option. The illustrative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers to embark on a comparative investigation of these and other halogenated pyrazole derivatives in their quest for novel and effective kinase inhibitors. The systematic application of the outlined workflow will be instrumental in elucidating the structure-activity relationships that govern the therapeutic potential of this important class of molecules.
Evaluating the impact of the bromo-substituent on the biological activity of pyrazole derivatives.
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of a bromo-substituent onto the pyrazole scaffold has emerged as a powerful tool in medicinal chemistry, often leading to a significant enhancement of biological activity. This guide provides an objective comparison of bromo-substituted pyrazole derivatives against their non-substituted or otherwise halogenated counterparts, supported by experimental data. We delve into their anticancer, antimicrobial, and enzyme inhibitory activities, offering detailed experimental protocols and visual pathways to elucidate their mechanisms of action.
Impact on Anticancer Activity
The introduction of a bromine atom to the pyrazole ring has consistently demonstrated a positive impact on the anticancer potential of these derivatives. The lipophilic nature and electron-withdrawing properties of bromine can enhance membrane permeability and interaction with biological targets.
One notable study highlighted a pyrazole derivative substituted with a 4-bromophenyl group as the most active compound against three human cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).[1] Another series of benzimidazole-linked pyrazole derivatives also showed potent antiproliferative activity against a panel of cancer cell lines, including MCF-7, A549, and HepG2.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives
| Compound Class | Derivative Description | Target Cell Line | IC50 (µM) of Bromo-Derivative | IC50 (µM) of Chloro-Derivative | Reference |
| Pyrazole-Benzofuran Hybrids | Bromo-substituted derivative | - | - | - | [2] |
| Tetrahydrocurcumin-Pyrazole Hybrids | Substituted with 4-bromophenyl group | A549 | 8.0 | - | [1] |
| HeLa | 9.8 | 18.6 (analogue) | [1] | ||
| MCF-7 | 5.8 | - | [1] | ||
| Pyrazole-linked Benzimidazole | Bromo analogue | HeLa | - | 14.2 | [1] |
| Pyrazole-Thiazolidinone Conjugates | p-bromophenyl substituted | MCF-7 | - | 1.93 | [3] |
Influence on Antimicrobial Activity
Structure-activity relationship (SAR) studies have frequently pointed towards the beneficial role of halogen substituents, particularly bromine and chlorine, in augmenting the antimicrobial efficacy of pyrazole derivatives. The increased lipophilicity associated with these halogens is thought to facilitate the passage of the compounds through microbial cell membranes.
Research has shown that the presence of chloro and bromo substituents can sharply enhance antimicrobial and antioxidant potency.[4] In one study, a series of newly synthesized pyrazoles were screened for their antimicrobial activity, and it was observed that derivatives bearing chloro and bromo groups exhibited increased activity.[4] Another study attributed remarkable antibacterial activity to pyrazole derivatives with fluoro, chloro, and bromo substituents on a C3-substituted benzene ring.[5]
Table 2: Antimicrobial Activity of Substituted Pyrazoles
| Compound Series | Substituent | Key Findings | Reference |
| Substituted Pyrazoles | Chloro, Bromo | Presence of these pharmacophores with lipophilic properties increases antimicrobial activity. | [4] |
| Pyrazole Carbonitriles | Fluoro, Chloro, Bromo | Remarkable activity against E. coli, S. typhimurium, and B. subtilis. | [5] |
| Pyrazolyl–Thiazole Derivatives | Halogens (Cl, Br, F) | Antimicrobial activity was significantly influenced by the presence of electron-withdrawing groups like halogens. |
Modulation of Enzyme Inhibition
The bromo-substituent has also proven to be a critical determinant in the enzyme inhibitory activity of pyrazole derivatives, a mechanism that underpins many of their therapeutic effects.
A study on pyrazole-benzofuran hybrids identified a bromo-substituted derivative as the second most potent α-glucosidase inhibitor in the series, exhibiting approximately eight-fold enhanced activity compared to the standard drug, acarbose.[2] This highlights the potential of bromo-pyrazoles in the management of diabetes. Furthermore, 4-bromo-1H-pyrazole itself has been identified as an inhibitor of liver alcohol dehydrogenase. Other research has focused on bromo-substituted pyrazoles as inhibitors of enzymes implicated in cancer and inflammation, such as COX-2.
Table 3: Comparative α-Glucosidase Inhibitory Activity
| Compound Series | Derivative | IC50 (µM) | Comparative Activity | Reference |
| Pyrazole-Benzofuran Hybrids | Bromo substituted (8n) | Lower than standard | Second most potent in the series, ~8x more active than acarbose. | [2] |
| Methoxy substituted (8l) | 54.7 ± 0.3 | Most active in the series, >13x more active than acarbose. | [2] | |
| Methyl substituted (8k) | 115.6 ± 0.9 | Less active than bromo and methoxy derivatives. | [2] | |
| Hydroxyl substituted (8m) | 127.0 ± 1.0 | Less active than bromo and methoxy derivatives. | [2] | |
| Standard | Acarbose | - | Standard reference drug. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bromo-pyrazole derivatives (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay (typically 1,000-100,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Agar Well Diffusion Method for Antimicrobial Activity
Materials:
-
Bacterial/Fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized microbial inoculum and evenly spread it over the surface of the agar plates to create a lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) to permit diffusion of the compounds into the agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.
α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase enzyme solution. Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color from the p-nitrophenol produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound by comparing the absorbance of the test wells to the control wells.
In Vitro COX-2 Inhibition Assay
This protocol is based on a colorimetric or fluorometric detection method.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compounds at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: The peroxidase activity of COX-2 is monitored by the appearance of an oxidized detection probe. Measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: General experimental workflow for in vitro biological activity screening.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: The COX-2 pathway for prostaglandin synthesis and its inhibition.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For researchers, scientists, and drug development professionals, the robust analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of potential analytical methods for the characterization and quantification of "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid," a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of specific analytical methods for this exact compound in published literature, this document outlines a strategy for method development, comparison, and cross-validation based on the analysis of similar chemical structures, including pyrazole derivatives, carboxylic acids, and halogenated compounds.
Overview of Potential Analytical Techniques
The selection of an appropriate analytical method hinges on the specific research question, whether it be qualitative identification, impurity profiling, or precise quantification. Based on the chemical structure of this compound, the following techniques are most relevant:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the quantification of the compound in various matrices and for purity assessment.[1][2][3][4][5]
-
Gas Chromatography (GC): A viable alternative to HPLC, particularly if the compound is volatile or can be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for unambiguous structure elucidation and confirmation.[6][7][8][9]
-
Mass Spectrometry (MS): Used for molecular weight determination and structural characterization, often coupled with a chromatographic technique (LC-MS or GC-MS).[10][11][12][13][14]
Comparative Analysis of Chromatographic Methods
The following table summarizes a comparison of HPLC and GC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Directly applicable for this non-volatile carboxylic acid. | Requires derivatization to increase volatility (e.g., esterification). |
| Stationary Phase | Typically reversed-phase (C18, C8) for polar compounds.[5] | Various polar and non-polar capillary columns (e.g., DB-5, DB-WAX). |
| Mobile Phase | Aqueous buffers and organic solvents (e.g., acetonitrile, methanol). | Inert carrier gas (e.g., Helium, Nitrogen). |
| Detector | UV-Vis (diode array detector), MS, Evaporative Light Scattering Detector (ELSD). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[1] | High efficiency, excellent for volatile compounds. |
| Disadvantages | Higher cost of solvents, potential for peak tailing with carboxylic acids. | Derivatization adds complexity and potential for sample loss. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are proposed starting points for method development.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is the recommended starting point for the quantification of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at a wavelength determined by the UV spectrum of the compound (likely around 210-230 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)
For GC-MS analysis, the carboxylic acid group must be derivatized to a more volatile ester.
-
Derivatization (Esterification):
-
To 1 mg of the compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool to room temperature and extract the methyl ester with 2 mL of hexane.
-
Dry the hexane layer over anhydrous sodium sulfate and inject into the GC-MS.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the definitive structural confirmation of this compound.[6][7][8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.
-
Mass Spectrometry (MS)
Direct infusion mass spectrometry or LC-MS can provide molecular weight information. The presence of bromine is readily identifiable due to its isotopic pattern.[10][11][12]
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive and negative modes should be tested.
-
Key Observation: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) in the molecular ion peak, which will appear as two peaks of nearly equal intensity separated by 2 m/z units.[10][11][12]
Cross-Validation of Analytical Methods
Cross-validation ensures that different analytical methods provide consistent and reliable results.[2][15][16][17][18] The process involves comparing the data obtained from two or more distinct analytical techniques.
Workflow for Method Development and Cross-Validation
The following diagram illustrates the workflow for developing and cross-validating analytical methods for this compound.
Validation Parameters
According to ICH guidelines, the following parameters should be evaluated for each quantitative method.[15][16][17][18][19]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80-120% of the test concentration for assay. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Signaling Pathway for Method Selection
The choice of an analytical method is a logical process based on the experimental goals.
By following the structured approach of method development, validation, and cross-validation outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. wjpmr.com [wjpmr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. scielo.br [scielo.br]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. qbdgroup.com [qbdgroup.com]
- 19. fda.gov [fda.gov]
Benchmarking the performance of "3-(4-bromo-1H-pyrazol-1-yl)propanoic acid" in specific assays
Performance Benchmark: 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in ALK5 Kinase Assays
A Comparative Guide for Researchers in Drug Discovery
This guide provides a performance benchmark for "this compound" by comparing its structural class to known inhibitors of the Activin receptor-like kinase 5 (ALK5), a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. Given the absence of publicly available data for this specific compound, this document serves as a framework for its potential evaluation, outlining the relevant assays, comparator compounds, and the biological pathway of interest.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous kinase inhibitors.[1][2][3][4] As such, "this compound" represents a candidate for investigation as an inhibitor of protein kinases. The TGF-β pathway, and specifically the ALK5 kinase, is a critical target in research areas such as oncology and fibrosis, making it a relevant focus for this benchmark.[5][6][7]
Comparative Performance of ALK5 Inhibitors
To establish a benchmark for "this compound," the following table summarizes the performance of several well-characterized ALK5 inhibitors in biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | ALK5 IC50 (nM) | Additional Kinase Targets (IC50 in nM) |
| A-83-01 | 12 | ALK4 (45), ALK7 (7.5) |
| Galunisertib (LY2157299) | 56 | - |
| SB-431542 | 94 | ALK4, ALK7 |
| SB-525334 | 14.3 | ALK4 |
| RepSox | 4 (autophosphorylation) | - |
| Alk5-IN-34 | 140 (in KGN cells) | - |
This data is compiled from various scientific resources and serves as a reference for the expected potency of ALK5 inhibitors.
Experimental Protocols
The following protocols describe standard methods for assessing the inhibitory activity of a test compound, such as "this compound," on the ALK5 kinase and its downstream signaling pathway.
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This biochemical assay measures the direct inhibition of recombinant ALK5 kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human ALK5 (TGFβR1)
-
ALK5 peptide substrate (e.g., KKKVLTQMGSPSIRCS(pS)VS)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer
-
Test Compound ("this compound")
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Buffer and Reagent Preparation: Prepare the 1x Kinase Assay Buffer by diluting a 5x stock solution with sterile distilled water.
-
Compound Dilution: Prepare a serial dilution of the test compound in the 1x Kinase Assay Buffer. If using DMSO as a solvent, ensure the final concentration does not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the ALK5 peptide substrate.
-
Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of the plate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted recombinant ALK5 enzyme to each well.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for another 45 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-Smad2/3 Inhibition
This cell-based assay determines the compound's ability to inhibit the TGF-β signaling pathway within a cellular context by measuring the phosphorylation of Smad2 and Smad3, the direct downstream targets of ALK5.
Materials:
-
Human cell line responsive to TGF-β (e.g., A549, HeLa, HepG2)
-
Cell culture medium and serum
-
Recombinant Human TGF-β1
-
Test Compound ("this compound")
-
Cell Lysis Buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30 minutes to induce Smad2/3 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad2/3.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2/3 or another loading control protein (e.g., GAPDH).
-
Normalize the phospho-Smad2/3 signal to the total Smad2/3 or loading control signal. Compare the normalized signals from compound-treated cells to the TGF-β1 stimulated control to determine the extent of inhibition.
-
Visualizations
TGF-β/ALK5 Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling cascade, highlighting the central role of ALK5 and the point of inhibition for ALK5-targeting compounds.
Caption: The TGF-β signaling pathway and the inhibitory action of a candidate ALK5 inhibitor.
Experimental Workflow for Cellular Assay
This diagram outlines the key steps in the Western blot protocol to assess the inhibition of Smad2/3 phosphorylation.
Caption: Workflow for Western blot analysis of phospho-Smad2/3 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound and associated waste materials safely.
Immediate Safety Information:
Based on data for the closely related isomer, 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid, this compound should be handled with care as it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to all institutional and local regulations.
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE to minimize exposure.
-
Hand Protection: Wear chemical-impermeable gloves. Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart.[2]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2][4]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice to prevent dangerous reactions.[5][6]
-
Designated Waste Stream: As a brominated organic compound, this compound waste should be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix it with non-halogenated organic waste, acids, bases, or other incompatible chemical waste streams.[5][7]
-
Solid Waste:
-
Pure Compound/Residues: Unused or residual this compound should be collected as solid hazardous waste.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the designated solid hazardous waste container.[7]
-
-
Liquid Waste:
Step 3: Waste Container Selection and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Container Type: Use a chemically resistant container that can be securely sealed. High-density polyethylene (HDPE) or glass containers are often suitable. The original container can be used if it is in good condition.[5]
-
Labeling: All waste containers must be clearly labeled.[6] The label should include:
Step 4: Storage of Chemical Waste
Waste must be stored safely in a designated area while awaiting pickup by a certified hazardous waste disposal service.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[5][8]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[4][5] The SAA should be a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[7]
-
Incompatible Materials: Ensure that the stored halogenated organic waste is segregated from incompatible materials, particularly acids, bases, and strong oxidizing agents.[5][7]
Step 5: Final Disposal
The final disposal of this compound must be conducted through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.
-
Arrange for Pickup: Follow your institution's procedures to request a pickup of the hazardous waste.
-
Regulatory Compliance: The disposal method will be determined by the hazardous waste vendor in accordance with all local, state, and federal regulations, which may include incineration at a licensed facility.[9] Never attempt to dispose of this chemical in the regular trash or down the drain.[10]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Prohibited for this compound; general guidance for approved substances is between 5.5 and 10.5. | [10] |
| SAA Maximum Volume | Typically up to 55 gallons of hazardous waste. | [11] |
| SAA Storage Time Limit | Partially filled containers may remain for up to one year. Full containers must be removed within three days. | [5] |
Experimental Protocols
Protocol: Small Spill Clean-up
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Don the appropriate PPE as described in Step 1.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep or vacuum the solid material. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EH&S department, following institutional protocols.
Visualizations
Below are diagrams illustrating the key procedural workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Decision tree for waste segregation and disposal.
References
- 1. aaronchem.com [aaronchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. acs.org [acs.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
This guide provides critical safety and logistical information for the handling and disposal of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[2] | To protect eyes from splashes and fumes which can cause serious, irreversible damage.[3][4] |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves (double-gloving is recommended).[4][5] A chemical-resistant lab coat or apron.[3][6] | To prevent skin contact, which can cause irritation, and to protect personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges. | To be used when handling the compound outside of a certified chemical fume hood or if dust or vapors are generated.[3][5] |
| Foot Protection | Closed-toe shoes.[5] | To protect feet from potential spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust, fumes, or vapors.[6][5]
-
Ventilation: Ensure the laboratory is well-ventilated.[3]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[6][5]
2. Pre-Handling Procedures:
-
Review the Safety Data Sheet (SDS) for similar compounds and understand the potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the workspace within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Locate the appropriate waste containers for halogenated organic waste before starting the experiment.
3. Handling the Compound:
-
Wear the appropriate PPE as detailed in Table 1.
-
Carefully weigh and transfer the solid compound within the fume hood to prevent the generation of dust.
-
When dissolving the compound, add it slowly to the solvent. If diluting an acidic solution, always add acid to water slowly, never the other way around.[5]
-
Keep all containers with the compound tightly closed when not in use.[7]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
4. Post-Handling Procedures:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment used with the compound.
-
Remove PPE carefully to avoid self-contamination. Wash hands and any exposed skin thoroughly after handling.[1][8]
5. Spill Management:
-
Small Spills (<100 mL within a fume hood):
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.[3]
-
Alert your institution's emergency response team.
-
Disposal Plan
As a brominated organic compound, this compound is classified as a halogenated organic waste.[10]
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10]
-
Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and environmental impact.[11][12]
-
Do not dispose of this compound down the drain.[9]
-
-
Contaminated Materials:
-
All materials that have come into contact with the compound, including gloves, bench paper, and disposable labware, must be disposed of in the designated halogenated hazardous waste container.[5]
-
-
Container Management:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. iigtchem.com [iigtchem.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
